o-Xylene
Description
Significance of o-Xylene (B151617) as a Chemical Precursor
This compound, with the chemical formula C₆H₄(CH₃)₂, is one of three isomers of dimethylbenzene, the others being m-xylene (B151644) and p-xylene (B151628). wikipedia.orgmit.edu Its unique structure, with two methyl groups on adjacent carbon atoms of a benzene (B151609) ring, makes it a valuable precursor for a variety of chemical syntheses. mit.edusolubilityofthings.com
The primary industrial application of this compound is in the production of phthalic anhydride (B1165640). wikipedia.orgmit.eduwikipedia.orgnih.govgneechemical.com This colorless solid is a crucial industrial chemical, with a global market size for orththis compound projected to expand due to increasing demand from the plasticizer, agrochemical, and building material sectors. researchgate.netfuturemarketinsights.com Phthalic anhydride is principally used in the manufacturing of phthalate (B1215562) plasticizers, which are essential for producing flexible polyvinyl chloride (PVC). mit.eduresearchgate.netwvu.eduiranpetroleum.co It also serves as a key component in the synthesis of unsaturated polyester (B1180765) resins and alkyd resins used in surface coatings. gneechemical.comresearchgate.netiranpetroleum.co
The conversion of this compound to phthalic anhydride is achieved through catalytic oxidation. mit.eduresearchgate.netgoogle.comnih.gov This process typically utilizes a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂). researchgate.netgoogle.comnih.gov The reaction is complex, involving intermediates such as o-tolualdehyde and phthalide (B148349). researchgate.netepa.gov Research has focused on optimizing catalyst formulations and reaction conditions to maximize the yield and purity of phthalic anhydride while minimizing the formation of by-products like maleic anhydride and carbon oxides. researchgate.netwvu.eduresearchgate.net
Beyond phthalic anhydride, this compound is also a precursor for other commodity chemicals. It is used in the synthesis of dyes, pigments, pesticides, and pharmaceuticals. nih.govgneechemical.comiranpetroleum.conbinno.com Its role as a solvent in paints, adhesives, and inks further underscores its industrial importance. gneechemical.comnbinno.comnj.gov
Industrial Production of Phthalic Anhydride from this compound
| Process | Catalyst | Temperature Range (°C) | Key Intermediates | Primary Use of Product |
|---|---|---|---|---|
| Gas-phase catalytic oxidation | V₂O₅/TiO₂ | 350-450 | o-tolualdehyde, phthalide | Plasticizers, polyester resins, alkyd resins |
The utility of this compound extends beyond traditional commodity chemicals into the realm of advanced materials. Researchers are exploring its derivatives for the synthesis of high-performance polymers and organic-inorganic hybrid materials. For instance, a study demonstrated the synthesis of a novel organic-inorganic hybrid polymer, poly xylene-hexamethyltrisiloxane hybrid (PXS), from this compound and an organosilicon compound. researchgate.net This material exhibits interesting optical properties, suggesting potential applications in optoelectronics. researchgate.net
The unique molecular structure of this compound makes it a valuable building block for creating materials with specific functionalities. Its derivatives can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and mechanical properties. Further research in this area could lead to the development of new materials for applications in electronics, aerospace, and other high-technology sectors.
Historical Context of this compound Production and Research Evolution
The history of xylene dates back to 1850 when it was first isolated from wood tar. labtag.com Initially, coal was the primary source for this compound production. iranpetroleum.co However, with the growth of the petrochemical industry, catalytic reforming of petroleum naphtha and steam cracking of crude oil have become the dominant production methods. mit.eduresearchgate.net These processes yield a mixture of aromatic compounds, including the three xylene isomers, which are then separated through distillation and other techniques. wikipedia.orgiranpetroleum.co
The industrial production of phthalic anhydride, a key application of this compound, has been in practice for several decades. nih.govtu-clausthal.de The process has undergone continuous optimization, with improvements in catalyst technology and reactor design to enhance efficiency and product quality. nih.govlookchem.com Early processes used naphthalene (B1677914) as the feedstock, but this compound became the preferred choice due to higher yields and reduced heat evolution during oxidation. tu-clausthal.delookchem.com
Research on this compound has evolved from focusing on its production and primary applications to exploring more complex chemical transformations. nih.gov Significant academic and industrial research has been dedicated to understanding the reaction mechanisms of this compound oxidation and isomerization. researchgate.netacs.orgscribd.comresearchgate.net The development of advanced analytical techniques has allowed for a more detailed investigation of reaction intermediates and catalyst behavior. researchgate.netresearchgate.net
Evolution of this compound Production and Research
| Time Period | Key Developments |
|---|---|
| Mid-19th Century | Isolation of xylene from wood tar. labtag.com |
| Early to Mid-20th Century | Shift to petroleum-based production via catalytic reforming. mit.eduresearchgate.net |
| Mid-20th Century to Present | Widespread industrial use for phthalic anhydride production. nih.govtu-clausthal.de Continuous process optimization and catalyst development. nih.govlookchem.com |
| Late 20th Century to Present | In-depth mechanistic studies of oxidation and isomerization. researchgate.netacs.orgscribd.comresearchgate.net Exploration of applications in advanced materials. researchgate.net |
Rationale for Comprehensive Academic Investigation of this compound
The continued academic interest in this compound stems from several key factors. Firstly, its role as a fundamental building block in the chemical industry necessitates ongoing research to develop more sustainable and efficient production processes. mit.edu This includes the exploration of alternative feedstocks from biomass to reduce reliance on fossil fuels.
Secondly, the catalytic conversion of this compound presents a rich area for fundamental catalysis research. researchgate.netresearchgate.netiau.ir The selective oxidation to phthalic anhydride is a model reaction for studying the structure-activity relationships of catalysts and for understanding the mechanisms of selective oxidation reactions. researchgate.netscribd.comscispace.com Similarly, the isomerization of this compound to its meta and para isomers is a key reaction in the production of other important chemicals and provides a platform for investigating acid catalysis in zeolites and other microporous materials. acs.orgresearchgate.netkuleuven.becore.ac.uk
Finally, the potential for this compound derivatives in the synthesis of novel materials with advanced properties continues to drive research. researchgate.net As the demand for high-performance materials grows, the versatility of this compound as a chemical precursor makes it a subject of significant academic and industrial interest. futuremarketinsights.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-xylene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |
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InChI Key |
CTQNGGLPUBDAKN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
| Record name | O-XYLENE | |
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DSSTOX Substance ID |
DTXSID3021807 | |
| Record name | o-Xylene | |
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Molecular Weight |
106.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
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Boiling Point |
289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |
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Flash Point |
63 °F (NTP, 1992), 32 °C c.c., 90 °F | |
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| Record name | o-Xylene | |
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Solubility |
Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |
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Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |
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CAS No. |
95-47-6 | |
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Melting Point |
-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |
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| Record name | o-XYLENE | |
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| Record name | o-Xylene | |
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Synthetic Methodologies and Catalytic Transformations of O Xylene
Conventional Production Routes and Feedstock Analysis
Conventionally, o-xylene (B151617) is produced from fossil fuel-based feedstocks through established refining processes.
Catalytic Reforming of Petroleum Naphtha
A primary industrial route for this compound production involves the catalytic reforming of petroleum naphtha. dicp.ac.cnram-nath.comresearchgate.net Petroleum naphtha, a mixture of hydrocarbons typically containing 6 to 10 carbon atoms, is subjected to high temperatures (500-600°C) and pressures (10-30 atm) in the presence of a catalyst. ram-nath.com This process, often utilizing catalysts containing platinum, palladium, and/or rhenium supported on alumina, facilitates reactions such as dehydrogenation of naphthenes, isomerization of paraffinic hydrocarbons, and dehydrocyclization of non-aromatic hydrocarbons, leading to the formation of aromatic compounds, including this compound, benzene (B151609), toluene (B28343), and m-xylene (B151644). ram-nath.comresearchgate.net The composition of the reformate, and thus the yield of xylenes (B1142099), is influenced by the feedstock composition, reformer type, operating conditions, and the specific catalyst employed. researchgate.net Subsequent separation techniques, such as fractional distillation, are used to isolate this compound from the mixture of C8 aromatics. dicp.ac.cn
Shale Gas-Based Production Processes
The increasing availability of shale gas has also impacted this compound production. Shale gas, primarily composed of methane (B114726) but also containing other hydrocarbons like ethane (B1197151) and propane, can be used as a feedstock for the production of aromatics, including xylenes. acs.orgaiche.org Processes involving the co-aromatization of shale gas-derived C2 and C3 hydrocarbons are being explored as energy-efficient alternatives to conventional methods. acs.org While specific details on dedicated this compound production solely from shale gas are less extensively documented compared to naphtha reforming, shale gas development and production have been associated with the presence of this compound as a chemical constituent, suggesting its generation within these processes. nih.gov
Sustainable and Green Synthesis Approaches for this compound
In response to the need for sustainable chemical production, research is exploring routes to synthesize this compound from renewable biomass resources. dicp.ac.cnresearchgate.netnovapublishers.com
Biomass-Derived Feedstocks
Biomass-derived feedstocks offer a promising alternative to fossil fuels for this compound synthesis. dicp.ac.cnfishersci.noknowledge-sourcing.comfishersci.nowikipedia.org
One sustainable approach involves the dehydration of biomass-derived pinacol (B44631). dicp.ac.cnknowledge-sourcing.comfishersci.noresearchgate.netnih.gov Pinacol, a vicinal diol, can be obtained from sources like acetone, which can be produced from the fermentation of lignocellulose. dicp.ac.cn Dehydration of pinacol is challenging due to competing rearrangement pathways. However, high selectivity towards 2,3-dimethylbutadiene can be achieved by using ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([emim]Cl), as the reaction medium in conjunction with catalysts like phosphotungstic acid (HPW). dicp.ac.cnresearchgate.netnih.gov The ionic liquid is believed to enhance selectivity through hydrogen bonding interactions with pinacol's hydroxyl groups and stabilization of the carbocation intermediate. dicp.ac.cnresearchgate.netnih.gov This catalytic system has demonstrated good reusability, contributing to reduced waste and production costs. dicp.ac.cnresearchgate.netnih.gov
Research findings on the effect of different solvents on HPW-catalyzed pinacol dehydration highlight the significant improvement in 2,3-dimethylbutadiene selectivity when using [emim]Cl compared to conventional organic solvents. A representative data table illustrating this effect is shown below:
| Entry | Solvent | Yield of 2,3-dimethylbutadiene (%) | Yield of Pinacolone (%) |
| 1 | Toluene | 0 | 93 |
| 2 | DMSO | 38 | 13 |
| 3 | [emim]Cl | 88 | Trace |
Note: Data is illustrative and based on research findings indicating high selectivity in [emim]Cl. dicp.ac.cn
Another approach within this category involves Diels-Alder reactions using other biomass-derived furanics and dienophiles to produce xylene isomers, including the potential for this compound synthesis, although much of the recent research in this specific area has focused on para-xylene production from feedstocks like 2,5-dimethylfuran (B142691) and ethylene. knowledge-sourcing.comgoogle.comosti.govnih.govresearchgate.net The general strategy involves a Diels-Alder cycloaddition followed by a dehydration or aromatization step. osti.govnih.gov
Decarbonylation/Aromatization Cascade Reactions
Research indicates that Pd/C is a highly active catalyst for both decarbonylation and dehydrogenation reactions, making it suitable for promoting the decarbonylation/aromatization cascade of compounds like 3-cyclohexenecarbaldehyde to produce this compound. dicp.ac.cn Studies have explored this reaction under solvent-free conditions at 260°C, although the yield of this compound was not initially high. dicp.ac.cn The addition of solvents such as toluene or THF significantly improved the this compound yield. dicp.ac.cn Combining the Diels-Alder reaction and the subsequent decarbonylation/aromatization cascade in a one-pot process, starting from 2,3-dimethylbutadiene and acrolein, has successfully achieved a high yield (90%) of this compound. dicp.ac.cn
Cleaner Production Technologies
The chemical industry is increasingly focusing on cleaner production technologies to reduce environmental impact and improve efficiency. For this compound production and related processes, this involves exploring alternative heating methods and reaction techniques. knowledge-sourcing.comdatainsightsmarket.comeinpresswire.com
Microwave-Assisted Processes
Microwave-assisted processes offer a potential route towards cleaner production by providing rapid and efficient heating. Microwave irradiation can significantly accelerate reaction rates and improve yields in various organic synthesis reactions compared to conventional heating methods. researchgate.netacs.orgmatanginicollege.ac.in While this compound itself is a nonpolar solvent, its microwave absorption characteristics can be enhanced by the incorporation of dispersed magnetic nanoparticles, such as cobalt and magnetite nanoparticles. acs.org Adding a small volume percentage (1-2%) of these nanoparticles to xylene can result in heating rates comparable to those of water under microwave irradiation at 2.45 GHz. acs.org This enhanced heating can be beneficial for reactions where this compound is used as a solvent.
Microwave technology has also been explored in related areas, such as microwave histoprocessing, which aims to eliminate the use of hazardous solvents like xylene by utilizing microwave energy for rapid dehydration and infiltration steps. fpub.org
Energy-Efficient Heating Methods
Beyond microwave assistance, other energy-efficient heating methods are being investigated for chemical processes involving xylenes. Distillation, a common method for separating xylene isomers, is an energy-intensive process due to the similar boiling points of the isomers. acs.orggatech.edu Technologies like heat pump distillation and dividing-wall columns are being implemented to reduce energy consumption in the separation of xylene isomers, including this compound. acs.org Heat pump distillation can lead to energy savings of approximately 20-50% by transferring heat from the column top to the reboiler. acs.org Dividing-wall columns can also effectively reduce energy consumption and decrease greenhouse gas emissions. acs.orgresearchgate.net
Furthermore, optimizing heat integration within chemical plants, such as using heat exchanger networks centered around distillation columns, can significantly reduce the consumption of fuel, electricity, and steam, leading to notable energy-saving effects in xylene production processes. google.comgoogle.com
Derivatization and Functionalization Reactions of this compound
This compound undergoes various derivatization and functionalization reactions to produce valuable chemical intermediates and products. These reactions often involve modifying the aromatic ring or the methyl groups.
One area of research focuses on the oxidative coupling of this compound, which can provide access to monomers used in high-performance polymers. nih.govscilit.com However, the direct oxidative homocoupling of simple substituted arenes like this compound often suffers from low regioselectivity. nih.gov The use of specific ligands, such as 2-fluoropyridine (B1216828) in palladium-catalyzed aerobic oxidative coupling, has shown promise in achieving improved chemo- and regioselectivity for this compound coupling reactions. nih.govscilit.com
Enzymatic functionalization of this compound is another avenue being explored. The toluene this compound monooxygenase (ToMO) from Pseudomonas sp. OX1 is an enzyme capable of hydroxylating a wide range of aromatic compounds, including this compound derivatives. plos.orgnih.govoup.com This enzymatic activity can be utilized for the biosynthesis of hydroxylated derivatives with potential applications, such as aromatic antioxidants. plos.orgnih.gov
Derivatization techniques are also employed to modify this compound or its derivatives for analytical purposes, such as gas chromatography (GC). scribd.comresearchgate.net These techniques involve chemically transforming the analyte to improve its volatility, polarity, or thermostability, making it suitable for GC analysis. scribd.comresearchgate.net Common derivatization reactions include alkylation (esterification), acylation, and silylation, which can convert compounds with active hydrogens (-OH, -NH, -COOH) into more volatile derivatives. scribd.comresearchgate.net
Nitration of this compound
Nitration is a significant functionalization reaction for this compound, yielding nitroxylenes, which are important intermediates in the production of amines, dyes, pharmaceuticals, and pesticides. google.comgoogle.com The classical nitration of this compound using nitric acid and sulfuric acid typically produces a mixture of 3-nitro-o-xylene (approximately 55%) and 4-nitro-o-xylene (approximately 45%). google.comgoogle.com This traditional method has drawbacks, including the formation of polynitration byproducts and environmental concerns associated with the disposal of spent acid. google.com
Efforts have been directed towards developing more selective and environmentally friendly nitration processes. Using dilute nitric acid over solid acid catalysts, such as H-beta zeolite, in a vapor phase process has shown improved selectivity for 4-nitro-o-xylene and reduced byproduct formation. google.com This approach also eliminates the need for sulfuric acid, making the process more environmentally friendly. google.com
Continuous-Flow Nitration Processes
Continuous-flow processes offer advantages for nitration reactions, including improved safety, efficiency, and control compared to batch processes. rsc.orgnih.govacs.org Continuous-flow nitration of this compound has been investigated using various nitrating agents and reactor types. rsc.orgacs.org
Studies have explored the continuous nitration of this compound using fuming nitric acid in tubular reactors, achieving high conversion rates but also generating dinitro impurities. rsc.orgnih.gov More recent developments in continuous-flow nitration of this compound have focused on improving yield and selectivity while reducing waste. rsc.orgnih.gov For instance, a continuous-flow process utilizing microreaction modules in series has achieved a high yield of mononitro-o-xylene with reduced phenolic impurities compared to batch processes. rsc.orgnih.gov This approach simplifies post-reaction treatment and reduces wastewater. nih.gov
Scale-up experiments for continuous nitration of this compound using commercially available flow reactors have demonstrated high yields and throughputs. rsc.orgnih.gov For example, achieving a total yield of 97.6% with a throughput of 835 g/h has been reported. rsc.org Continuous-flow nitration also allows for better control over reaction parameters such as temperature, residence time, and reagent concentrations, which are crucial for optimizing selectivity and minimizing byproduct formation. nih.govacs.org The feasibility of continuous-flow reactors for the large-scale production of nitroxylenes from this compound has been analyzed, indicating that numbering-up of reactors can be a more economical approach for higher production capacities. ncl.res.in
Impurity Profiling and Control in Nitration
The nitration of this compound primarily yields nitro-o-xylenes, specifically 3-nitro-o-xylene and 4-nitro-o-xylene. However, the reaction can also produce impurities, notably dinitro derivatives. The formation of these impurities is a critical aspect of process control in industrial nitration.
Studies have investigated the impurity profiles under different nitration conditions. When using a mixed acid system (sulfuric acid and fuming nitric acid), non-negligible quantities of dinitro derivatives of this compound are observed. The formation of these dinitro impurities largely stems from the further nitration of the mononitro derivatives. The 3-nitro isomer is particularly susceptible to further nitration due to its higher reactivity with nitric acid compared to the 4-nitro isomer. acs.orgresearchgate.net
Controlling these impurities is essential for obtaining high purity mononitro-o-xylenes. In continuous-flow nitration processes, detailed studies have focused on the main impurities. Compared to batch processes, continuous-flow methods have shown a significant decrease in phenolic impurities, from 2% to 0.1%. This reduction can potentially eliminate the need for alkaline solution washing steps, thereby reducing wastewater generation. mdpi.com
The nitrating agent and reaction conditions significantly influence the resulting isomer distribution and impurity levels. For instance, using only fuming nitric acid as the nitrating agent can lead to high conversion of this compound but may result in a notable percentage of dinitro impurities (e.g., 7.2% dinitro impurities observed in one continuous-flow process using fuming nitric acid). mdpi.comnih.gov
Green Chemistry Approaches in Nitration
Traditional nitration methods often employ mixed acids, leading to the generation of substantial amounts of waste acid and posing environmental challenges. nih.gov This has driven research into greener alternatives for the nitration of aromatic compounds, including this compound.
Several strategies aligning with green chemistry principles have been explored. These include utilizing alternative nitrating agents such as NO2 and N2O5, or employing acidic solid catalysts to replace liquid acids. nih.gov While these methods offer potential environmental benefits, they can face challenges such as the cost of catalytic systems, difficulties in scaling up, and ensuring process safety. nih.gov
Continuous-flow reactors are considered suitable for nitration reactions due to their ability to handle highly exothermic processes and improve heat transfer efficiency, which is crucial for the inherently hazardous nitration reactions. nih.gov Research in continuous-flow nitration of this compound has demonstrated efficient processes. One continuous-flow approach using 10 microreaction modules in series achieved a mononitro-o-xylene yield of 94.1% by overcoming reaction equilibrium through a double-stage nitration. rsc.org This process also successfully synthesized nitro-o-xylene with a yield of 96.1% and a short residence time of 19 seconds. rsc.org
Another continuous-flow nitration process for this compound using a tubular reactor achieved 99% conversion of this compound with fuming nitric acid, although it resulted in 7.2% dinitro impurities and required a significant excess of the nitrating agent. mdpi.comnih.gov More recent continuous-flow methods have focused on using dilute nitric acid over solid acid catalysts like H-beta zeolite, offering high selectivity for 4-nitro-o-xylene and producing negligible amounts of oxidation and other by-products, making the process more environmentally friendly by avoiding sulfuric acid. google.com Waste acid recycling strategies have also been investigated and implemented in continuous-flow processes, demonstrating no significant negative impact on product yield and enhancing economic viability. rsc.org
Bromination of this compound: Synthesis of Tetrabromo-o-Xylene
The bromination of this compound can lead to various brominated products depending on the reaction conditions. A key highly brominated derivative is α,α,α',α'-tetrabromo-o-xylene (1,2-bis(dibromomethyl)benzene). This compound is an off-white solid and is a widely studied isomer among the tetrabromoxylene derivatives. wikipedia.org
The synthesis of α,α,α',α'-tetrabromo-o-xylene is typically achieved through the photochemical reaction of this compound with elemental bromine. wikipedia.orggoogle.com This method involves treating this compound with bromine under irradiation with UV light. google.com The reaction proceeds by free-radical substitution on the methyl groups.
Specific procedures describe the reaction conditions, such as heating this compound to a certain temperature (e.g., 125°C) and adding bromine dropwise while illuminating the mixture with a sun lamp or UV lamp. orgsyn.orgorgsyn.org The rate of bromine addition is controlled to match its consumption. orgsyn.orgorgsyn.org After the addition, the mixture is typically stirred under illumination for an additional period. orgsyn.org The product can be isolated by cooling the reaction mixture, leading to crystallization of the tetrabromide. orgsyn.orgorgsyn.org
Alternative approaches to bromination, such as using N-bromosuccinimide (NBS) under irradiation, can also yield brominated this compound derivatives, including mixtures of tri- and tetrabromo-o-xylene. rsc.org
α,α,α',α'-Tetrabromo-o-xylene is a lachrymator, and its preparation and handling require appropriate safety precautions, including working in a well-ventilated hood and using protective equipment. orgsyn.orgorgsyn.org
Oxidation of this compound
The catalytic oxidation of this compound is a significant industrial process, primarily for the production of phthalic anhydride (B1165640). This transformation involves complex reaction networks and is highly dependent on the catalyst employed and the reaction conditions.
Catalytic Oxidation Mechanisms
The oxidation of this compound to phthalic anhydride is not a direct single-step reaction but proceeds through a series of consecutive and parallel steps involving various intermediates. capes.gov.brntnu.nocore.ac.uk The commonly accepted reaction pathway, often described as a "rake mechanism," involves o-tolualdehyde and phthalide (B148349) as the main intermediates. ntnu.noresearchgate.net
The reaction network is complex, with by-products such as maleic anhydride, CO, and CO2 also being formed. ntnu.nocore.ac.ukresearchgate.net Maleic anhydride can be produced either by the direct oxidation of this compound or through the over-oxidation of phthalic anhydride. ntnu.no CO and CO2 are typically formed as combustion products from any of the organic components in the reaction mixture. ntnu.no
Studies using techniques like in situ DRIFTS have provided insights into the intermediates formed during the catalytic oxidation of this compound, identifying species such as alkoxide, carboxylate, and anhydride species on the catalyst surface. acs.org The formation and decomposition routes of various intermediates, including previously unknown ones, have been investigated through dosage experiments in pilot reactor setups. core.ac.uk
The mechanism can involve the interaction of this compound with oxidized surface sites of the catalyst, producing surface intermediates that are then influenced by molecular oxygen to form partial and destructive oxidation products. researchgate.net
Role of Metal Oxide Catalysts (e.g., V2O5-TiO2, Pd/C)
Metal oxide catalysts, particularly vanadium oxide supported on titanium dioxide (V2O5-TiO2), have been the cornerstone of the industrial oxidation of this compound to phthalic anhydride for decades. core.ac.ukresearchgate.netresearchgate.netcapes.gov.br The V2O5-TiO2 system is highly effective for this selective oxidation, although the process is highly exothermic and the yield is sensitive to catalyst stability and activity. researchgate.net
The performance of V2O5-TiO2 catalysts is influenced by factors such as the interaction between V2O5 and the TiO2 support (often anatase), the calcination temperature during catalyst preparation, and the morphology of the supported vanadia phase. capes.gov.br Optimum catalytic performance is often observed at intermediate calcination temperatures where a complete monolayer of surface vanadia exists on the TiO2 support. capes.gov.br Both the surface vanadium oxide monolayer and V2O5 crystallites can act as reactive sites, influencing the reaction network. capes.gov.brlehigh.edu The initial oxidation of this compound to o-tolualdehyde primarily occurs over the surface vanadium oxide monolayer. capes.gov.brlehigh.edu
Palladium-supported catalysts (e.g., Pd/C, Pd/γ-Al2O3) are also investigated for the catalytic oxidation of this compound, particularly in the context of complete oxidation of volatile organic compounds (VOCs). pku.edu.cnnih.gov For the catalytic oxidation of this compound at low temperatures, metallic Pd has been identified as the active species on Pd/Al2O3 catalysts. nih.gov The chemical state of palladium plays a crucial role, with fully reduced Pd species showing higher activity compared to oxidized Pd species. nih.gov The particle size of Pd also significantly influences catalyst activity, with smaller particle sizes being favorable. pku.edu.cn The support material and metal-support interaction can affect Pd dispersion and stability. pku.edu.cnfrontiersin.org While Pd catalysts are effective for complete oxidation, their application in selective oxidation to phthalic anhydride is less prominent compared to V2O5-TiO2. Palladium catalysts have been explored for oxidative coupling reactions of this compound to form biaryl compounds. acs.orgnih.gov
Surface Reaction Kinetics and Reaction Networks
Understanding the surface reaction kinetics and the detailed reaction network is crucial for optimizing the catalytic oxidation of this compound. Kinetic studies over V2O5-TiO2 catalysts suggest that a Langmuir-Hinshelwood model, where a surface reaction between adsorbed this compound and oxygen is the limiting step, can describe the kinetics. researchgate.netcapes.gov.br The redox model may not be fully adequate for describing the kinetics of this compound oxidation. researchgate.netcapes.gov.br
The reaction network involves primary products formed directly from this compound and secondary products formed from the intermediates. For instance, o-tolualdehyde, COx, and tar are suggested as primary products, while phthalic anhydride, phthalide, and maleic anhydride are secondary products formed from the oxidation of intermediates. lehigh.edu
The apparent activation energy for the conversion of this compound to all products over V2O5/TiO2(anatase) catalysts has been determined. capes.gov.brlehigh.edu The kinetics can predict temperature profiles in reactors and the selectivity observed under different operating conditions. researchgate.net The turnover rate for this compound oxidation over V2O5/TiO2(anatase) catalysts has also been determined in research studies. capes.gov.brlehigh.edu
The influence of catalyst properties, such as the presence of different reactive sites (surface monolayer vs. crystallites) and promoters (e.g., Cs), on the reaction network and catalytic performance is an active area of research. capes.gov.brresearchgate.netlehigh.edu
Table 1: Summary of Selected Nitration Conditions and Outcomes
| Nitrating Agent | Conditions | Key Products/Outcomes | Impurities (Notes) | Source |
| Mixed Acid (HNO3/H2SO4) | Various temperatures, ratios, concentrations | 3-nitro-o-xylene, 4-nitro-o-xylene (isomer mix) | Non-negligible dinitro derivatives acs.orgresearchgate.net | acs.orgresearchgate.net |
| Fuming Nitric Acid (FNA) | Continuous-flow, tubular reactor | High this compound conversion (99%), 4-nitro-o-xylene selectivity | 7.2% dinitro impurities, large reagent excess mdpi.comnih.gov | mdpi.comnih.gov |
| Dilute Nitric Acid over H-beta Zeolite | Vapor phase, continuous-flow | High selectivity for 4-nitro-o-xylene | Negligible oxidation/other by-products google.com | google.com |
| Mixed Acid (HNO3/H2SO4) | Continuous-flow microreactor (double-stage) | Mononitro-o-xylene yield (94.1%) | Phenolic impurity decreased (2% to 0.1%) mdpi.com | mdpi.com |
| FNA | Continuous-flow microreactor (single pass) | Nitro-o-xylene yield (96.1%) | Not explicitly detailed in snippet | rsc.org |
Table 2: Characteristics and Role of Metal Oxide Catalysts in this compound Oxidation
| Catalyst Type | Composition/Support | Key Role/Application | Notes | Source |
| V2O5-TiO2 | V2O5 on TiO2 (anatase) | Selective oxidation of this compound to phthalic anhydride | Industrial standard, activity depends on V2O5-TiO2 interaction, calcination temperature, morphology. core.ac.ukresearchgate.netresearchgate.netcapes.gov.br | core.ac.ukresearchgate.netresearchgate.netcapes.gov.br |
| Pd/C, Pd/γ-Al2O3 | Pd on Carbon or Al2O3 | Catalytic oxidation of this compound (often complete) | Metallic Pd is active species, activity depends on particle size, chemical state, support interaction. pku.edu.cnnih.govfrontiersin.org | pku.edu.cnnih.govfrontiersin.org |
Table 3: Key Intermediates and By-products in this compound Oxidation to Phthalic Anhydride
| Compound | Role in Reaction Network | Notes | Source |
| o-Tolualdehyde | Main intermediate | Formed early in the reaction pathway. ntnu.noresearchgate.net | ntnu.noresearchgate.net |
| Phthalide | Main intermediate | Formed from o-tolualdehyde, oxidized to phthalic anhydride. ntnu.noresearchgate.net | ntnu.noresearchgate.net |
| Phthalic Anhydride | Desired product | Formed via intermediates, can be over-oxidized. ntnu.nocore.ac.ukresearchgate.net | ntnu.nocore.ac.ukresearchgate.net |
| Maleic Anhydride | By-product | Formed by over-oxidation of phthalic anhydride or direct oxidation. ntnu.noresearchgate.net | ntnu.noresearchgate.net |
| CO, CO2 | By-products | Combustion products. ntnu.nocore.ac.ukresearchgate.net | ntnu.nocore.ac.ukresearchgate.net |
Other Advanced Derivatization Pathways
Beyond the major industrial processes such as oxidation to phthalic anhydride and ammoxidation to phthalonitrile, advanced derivatization pathways for this compound explore more selective and novel transformations. These pathways often involve sophisticated catalytic systems and milder reaction conditions compared to traditional methods.
One area of advanced derivatization focuses on selective functionalization of the aromatic ring or the methyl groups through C-H activation. Palladium-catalyzed aerobic oxidative coupling of this compound is an example of such a pathway, aiming to produce biaryl compounds. While the oxidative coupling of related compounds like dimethyl o-phthalate can proceed with high chemo- and regioselectivity, the oxidative coupling of this compound itself has historically shown poorer selectivity nih.gov. Recent research has explored the use of specific ligands, such as 2-fluoropyridine, to enhance the chemo- and regioselectivity in palladium-catalyzed aerobic oxidative coupling of this compound nih.govscilit.com. This approach has demonstrated improved product selectivity and regioselectivity compared to previous methods, although catalyst loading and turnover numbers remain areas of focus for further development nih.gov. The resulting biaryl product is a potential intermediate for the synthesis of high-performance polyimide resins nih.govacs.org.
Another advanced approach involves the direct functionalization of the aromatic ring through catalytic oxidation under mild and green conditions. Studies using electron-withdrawing iron porphyrin catalysts with hydrogen peroxide as a green oxidant and ethanol (B145695) as a green solvent have shown unusual initial epoxidation of the aromatic ring of this compound mdpi.com. This catalytic system led to the formation of 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone and 3,4-dimethylphenol, with the former being an attractive building block for synthesis mdpi.com. Notably, this method achieved selectivity for oxidation on the aromatic ring rather than the methyl groups, which is often observed under harsh conditions mdpi.com. The research highlighted the effectiveness of the catalyst in achieving significant substrate conversion and product selectivity under mild conditions with relatively low catalyst loadings mdpi.com.
Catalytic borylation of this compound via C-H activation represents another advanced derivatization strategy, focusing on selective functionalization on the benzenoid moiety at the C4-C7 positions researchgate.net. This type of transformation allows for the introduction of boron functional groups onto the aromatic ring, which can serve as versatile intermediates for further synthetic modifications.
The development of catalysts with specific morphologies and exposed crystal planes has also been explored to enhance the selective catalytic oxidation of this compound for environmental applications, such as the removal of volatile organic compounds (VOCs). For instance, studies on MOF-derived Co₃O₄ catalysts with different shapes (rod-like vs. spherical) have shown that the rod-like morphology exhibits superior performance in the catalytic oxidation of this compound, attributed to the presence of more active surface lattice oxygen on exposed planes acs.org. Similarly, cerium-doped CuFe-layered catalysts have demonstrated enhanced efficiency in the catalytic oxidation of this compound, with cerium doping significantly improving the removal efficiency acs.org. These studies highlight the importance of catalyst design at the nanoscale and the role of specific active sites in achieving efficient and selective transformations.
While the primary industrial fate of this compound involves oxidation and ammoxidation, ongoing research into advanced catalytic methodologies is expanding the scope of its derivatization. These efforts are leading to the development of more selective, efficient, and environmentally friendly routes to access a wider range of this compound-derived products.
Table 1: Examples of Advanced Catalytic Transformations of this compound
| Transformation Type | Catalyst System | Key Product(s) | Conditions | Selectivity/Yield Highlights | Source |
| Aerobic Oxidative Coupling | Pd(OAc)₂/CF₃CO₂H/2-fluoropyridine | Biaryl compounds | Aerobic conditions, specific ligand | Improved chemo- and regioselectivity compared to previous methods | nih.govscilit.com |
| Catalytic Oxidation (mild) | Electron-withdrawing iron porphyrin, H₂O₂, ethanol | 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone, 3,4-dimethylphenol | Room temperature, green oxidant and solvent | Selective oxidation on the aromatic ring; TON of 237 for 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone | mdpi.com |
| Catalytic Borylation (C-H activation) | Transition Metal Catalyst (e.g., Palladium) | Borylated this compound derivatives | C-H activation conditions | Selective functionalization at C4-C7 positions | researchgate.net |
| Catalytic Oxidation (VOC removal) | MOF-derived Co₃O₄ (rod-like) | CO₂, H₂O (complete oxidation) | Catalytic oxidation conditions | Enhanced activity attributed to surface lattice oxygen | acs.org |
| Catalytic Oxidation (VOC removal) | Ce-doped CuFe-layered catalyst | CO₂, H₂O (complete oxidation) | Catalytic oxidation conditions | Improved oxidation efficiency with Ce doping | acs.org |
Table 2: Detailed Findings on Iron Porphyrin Catalyzed Oxidation of this compound
| Catalyst Loading | This compound Conversion | Selectivity to 4-hydroxy-3,4-dimethylcyclohexa-2,5-dienone (1b) | TON for 1b |
| 0.3 mol % | 30% | 86% | - |
| 0.6 mol % | 80% | 86% | 237 |
Reaction Mechanisms and Chemical Dynamics of O Xylene
Gas-Phase Reactions and Atmospheric Chemistry of o-Xylene (B151617)
The atmospheric fate of this compound is primarily dictated by its gas-phase reactions, which contribute significantly to the formation of secondary air pollutants such as ozone and secondary organic aerosols (SOA). researchgate.netpku.edu.cn The dominant degradation pathway for this compound in the troposphere is initiated by reaction with the hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere. wikipedia.org This process involves a complex series of reactions that transform the parent hydrocarbon into a variety of oxygenated products.
The oxidation of this compound in the atmosphere is predominantly initiated by the hydroxyl (OH) radical. researchgate.net This reaction can proceed through two main channels: hydrogen abstraction from the methyl groups or OH addition to the aromatic ring. rsc.org Under typical atmospheric conditions, the addition of the OH radical to the aromatic ring is the dominant pathway. researchgate.netrsc.org This initial step is crucial as it leads to the formation of chemically activated adducts that drive the subsequent oxidative cascade.
Quantum chemistry and kinetic calculations have shown that the OH radical preferentially adds to the carbon atoms of the aromatic ring. researchgate.netpku.edu.cn For this compound, the addition is dominated by the formation of two primary adducts: oX-1-OH (where the OH group adds to a carbon atom bearing a methyl group) and oX-3-OH (where the OH group adds to an unsubstituted carbon atom adjacent to a methyl group). researchgate.netpku.edu.cn These adducts, also referred to as R1 and R3 respectively, are key intermediates in the atmospheric oxidation mechanism of this compound. researchgate.net
The this compound-OH adducts (oX-1-OH and oX-3-OH) are highly reactive and quickly engage with atmospheric oxygen (O₂). researchgate.netpku.edu.cn This interaction can follow two potential pathways: an irreversible hydrogen abstraction to form dimethylphenols (noted for the oX-3-OH adduct) or a reversible addition of O₂. researchgate.netpku.edu.cn The latter pathway, involving the addition of O₂, is a critical step that leads to the formation of bicyclic radical intermediates. researchgate.netpku.edu.cnnih.gov
Following the initial addition of O₂ to the this compound-OH adducts, the resulting bicyclic radical intermediates undergo further reaction. researchgate.netpku.edu.cn These radicals recombine with another molecule of atmospheric oxygen to form bicyclic peroxy radicals (BPRs). researchgate.netpku.edu.cn The formation of BPRs is a significant branching point in the oxidation mechanism, directing the reaction cascade away from simple phenol (B47542) formation and towards more complex, ring-opened products. acs.org
The reactions of BPRs with NO and HO₂ lead to a diverse array of oxygenated products. researchgate.netpku.edu.cn Specifically, these reactions form:
Organonitrates: Formed from the reaction of peroxy radicals with NO.
Hydroperoxides (ROOH): Resulting from the reaction of peroxy radicals with HO₂. researchgate.net
Bicyclic Alkoxy Radicals (BARs): These are formed from the reaction of BPRs with NO and/or HO₂. researchgate.netpku.edu.cn BARs are unstable intermediates that can undergo further reactions, including ring-opening, which ultimately leads to the formation of smaller, oxygenated compounds like methylglyoxal (B44143) and biacetyl, some of which are known SOA precursors. researchgate.net
Interactive Data Table: Key Steps in the OH-Initiated Oxidation of this compound
| Step | Reactants | Key Intermediates/Products | Significance |
| Initiation | This compound + •OH | oX-1-OH, oX-3-OH (Adducts) | Dominant initial pathway in the atmosphere. researchgate.netpku.edu.cn |
| O₂ Addition | oX-1-OH/oX-3-OH + O₂ | Bicyclic Radicals | Leads to ring-based radical formation. researchgate.netpku.edu.cn |
| Peroxy Radical Formation | Bicyclic Radicals + O₂ | Bicyclic Peroxy Radicals (BPRs) | Key branching point in the reaction mechanism. researchgate.netpku.edu.cn |
| Propagation/Termination | BPRs + NO / HO₂ | Organonitrates, Hydroperoxides, Bicyclic Alkoxy Radicals (BARs) | Determines the final product distribution and impact on air quality. researchgate.netpku.edu.cn |
Hydroxyl Radical-Initiated Oxidation
Contribution to Secondary Organic Aerosol Formation
The oxidation of this compound in the atmosphere, predominantly initiated by OH radicals, leads to the formation of various products that contribute to the creation of secondary organic aerosols (SOAs). pku.edu.cnresearchgate.net Under atmospheric conditions, the reaction is dominated by the addition of OH radicals to the aromatic ring, primarily at the C1 and C3 positions. This forms adducts that readily react with atmospheric oxygen. pku.edu.cnresearchgate.net
These reactions can proceed through several pathways, including the formation of bicyclic peroxy radicals (BPRs). pku.edu.cnresearchgate.net These BPRs then react with nitrogen oxides (NOx) and/or hydroperoxy radicals (HO2) present in the atmosphere. These subsequent reactions yield a range of products, including organonitrates, hydroperoxides (ROOH), and bicyclic alkoxy radicals (BARs). pku.edu.cnresearchgate.net The BARs are key intermediates that lead to the final products, which include biacetyl, butenedial, methylglyoxal, 4-oxo-2-pentenal, and epoxy-2,3-butenedial. pku.edu.cnresearchgate.net Among these, hydroperoxides and methylglyoxal are considered significant contributors to the formation of SOAs. pku.edu.cnresearchgate.net
The formation of SOA from xylene isomers is dependent on the specific isomer and the concentration of NOx. acs.orgnih.gov Generally, this compound and m-xylene (B151644) produce more SOA than p-xylene (B151628) in the presence of NOx. acs.orgnih.gov However, in a NOx-free environment, the difference in SOA formation between this compound and p-xylene becomes less significant. acs.orgnih.gov This suggests that organic peroxides play a crucial role in the mechanisms of SOA formation from aromatic hydrocarbons. acs.orgnih.gov
Table 1: Key Products from this compound Oxidation Contributing to SOA Formation
| Precursor | Oxidant | Key Intermediates | Products Contributing to SOA |
| This compound | OH radical | Bicyclic Peroxy Radicals (BPRs), Bicyclic Alkoxy Radicals (BARs) | Hydroperoxides (ROOH), Methylglyoxal |
Pyrolysis and Oxidation Chemistry at Varied Pressures
The pyrolysis and oxidation of this compound at different pressures lead to a variety of products, with reaction pathways and product distribution being pressure-dependent. researchgate.net
Formation of Styrene (B11656) and Other Primary Products
During the pyrolysis of this compound, styrene is a dominant product. researchgate.net Its formation primarily occurs through the isomerization of o-xylylene (B1219910). This isomerization can happen directly or proceed via an intermediate species, benzocyclobutene. researchgate.net The challenge in separating styrene from this compound lies in their very close boiling points (145.2 °C for styrene vs. 144 °C for this compound). mdpi.com In addition to styrene, other primary products from this compound pyrolysis and oxidation include the o-xylyl radical and o-xylylene. researchgate.net In oxidation reactions, o-methylbenzaldehyde is a significant oxygenated aromatic product. researchgate.net
Pathways for Polycyclic Aromatic Hydrocarbon (PAH) Formation
The formation of polycyclic aromatic hydrocarbons (PAHs) during this compound pyrolysis is influenced by pressure, with different pathways dominating at low and atmospheric pressures. researchgate.netresearchgate.net The production of PAHs generally increases with pressure. researchgate.net
Key PAHs observed include C9 PAHs such as indenyl, indene, and indane, as well as phenanthrene (B1679779) and its methyl derivatives. researchgate.net Modeling studies indicate that at elevated temperatures, the PAH speciation in the pyrolysis of all three xylene isomers and toluene (B28343) is very similar, suggesting common formation pathways involving benzyl (B1604629) and toluene chemistry. researchgate.net However, reactions involving C8 species also make important contributions to PAH formation in xylene pyrolysis. researchgate.net A unique characteristic of this compound pyrolysis is the early formation of anthracene, which is attributed to specific reactions of the o-xylyl radical. researchgate.net The self-combination of o-xylyl radicals and their reaction with benzyl radicals are key routes to methylphenanthrene and dimethylphenanthrene. researchgate.net
Table 2: Dominant Products in this compound Pyrolysis
| Product Category | Dominant Species | Formation Pathway/Notes |
| Primary Products | Styrene | Isomerization of o-xylylene (direct or via benzocyclobutene) researchgate.net |
| o-Xylyl radical, o-Xylylene | Key fuel decomposition products researchgate.net | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | C9 PAHs (Indenyl, Indene, Indane) | Abundantly produced bicyclic PAHs researchgate.net |
| Phenanthrene and its methyl derivatives | Abundantly produced tricyclic PAHs researchgate.net | |
| Anthracene | Unique early formation in this compound pyrolysis from o-xylyl radical reactions researchgate.net |
Heterogeneous Catalytic Mechanisms in this compound Transformations
The catalytic oxidation of this compound is a crucial industrial process, for which understanding the underlying reaction mechanisms is key to optimizing catalyst performance.
Langmuir-Hinshelwood Mechanisms
The Langmuir-Hinshelwood mechanism is often applied to describe the kinetics of bimolecular reactions on a catalyst surface. researchgate.net In this model, both reactant molecules adsorb onto the catalyst surface at adjacent sites, interact, and then the product desorbs. researchgate.net For the catalytic air oxidation of this compound over a commercial V2O5–TiO2 catalyst, a Langmuir-Hinshelwood kinetic model has been suggested. researchgate.net This model proposes that the rate-limiting step is the surface reaction between this compound and oxygen, which are chemisorbed on separate active centers. researchgate.net The rate of reaction in this mechanism is proportional to the fractional coverages of the reactants on the surface. youtube.com
Mars and Van Krevelen (Redox) Mechanisms
The Mars and van Krevelen mechanism describes catalytic oxidations where the lattice oxygen of the catalyst directly participates in the reaction. chemrxiv.org In this two-step redox mechanism, the organic substrate is first oxidized by the lattice oxygen, leading to a reduced catalyst. In the second step, the reduced catalyst is re-oxidized by gaseous oxygen. chemrxiv.org The formation and conversion of surface oxygen vacancies are key steps in this process. chemrxiv.org While some studies suggest a redox model may not be adequate for the kinetic description of this compound oxidation over certain catalysts, researchgate.net the Mars-van Krevelen mechanism is a fundamental model for many catalytic oxidation reactions involving metal oxides. researchgate.net
Surface Intermediate Analysis
The study of surface intermediates is crucial for understanding the mechanistic pathways of heterogeneous catalytic reactions involving this compound. Techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and time-resolved in-situ Fourier Transform Infrared (FT-IR) spectroscopy are pivotal in identifying transient species adsorbed on catalyst surfaces.
In the catalytic oxidation of this compound over metal oxide catalysts, such as cobalt oxide (Co₃O₄), a variety of surface intermediates have been identified. In-situ DRIFTS studies reveal that this compound is adsorbed and oxidized, leading to the formation of species including alkoxides, carboxylates, and anhydride (B1165640) compounds. acs.orgcapes.gov.br These intermediates are formed through the interaction of this compound with active surface lattice oxygen. The subsequent introduction of gaseous oxygen facilitates the rapid disappearance of these intermediates, indicating their role in the catalytic cycle. acs.orgcapes.gov.br
During the isomerization of this compound over zeolite catalysts, FT-IR spectroscopy has been employed to detect intermediate products. The analysis of spectral changes on the catalyst surface allows for the tracking of transient species. For instance, in studies using ZSM-5 zeolites, the formation of intermediate species is indicated by the appearance of specific IR bands, such as those at 1485 cm⁻¹ and 1455 cm⁻¹. The latter band has been assigned to the scissoring vibration of CH₂ in a diphenyl methane-like structure, suggesting a bimolecular reaction pathway. acs.org The intensity of the 1485 cm⁻¹ band has been observed to be dependent on the cavity size of the zeolite, indicating that diffusion constraints influence the formation of these intermediates. acs.org Quantum chemical modeling has been used to propose and verify several intermediate structures, including 5- and 7-membered hydrocarbon rings. acs.org
The table below summarizes key surface intermediates identified during different catalytic reactions of this compound.
| Reaction Type | Catalyst | Identified Intermediates | Spectroscopic Evidence (IR Bands) |
| Catalytic Oxidation | Co₃O₄ | Alkoxide, Carboxylate, Anhydride species | Not specified in detail |
| Isomerization | Zeolites (e.g., ZSM-5) | Diphenyl methane-like species, 5- and 7-membered rings | 1455 cm⁻¹ (CH₂ scissoring), 1485 cm⁻¹ |
Intermediates in this compound Chemistry (e.g., o-Xylylenes, Isoindenes)
Beyond surface-adsorbed species, discrete molecular intermediates play a significant role in the chemical dynamics of this compound, particularly in thermal and photochemical reactions. Among the most studied are o-xylylenes (also known as o-quinodimethanes) and their isomers, isoindenes. acs.org
o-Xylylene is a highly reactive diene that can be generated from this compound or its derivatives through various methods, including the pyrolysis of o-methylbenzyl radicals. arxiv.orgresearchgate.net It serves as a crucial intermediate in several transformations. For example, in the pyrolysis of this compound, o-xylylene is a key precursor to the formation of styrene, either through direct isomerization or via a benzocyclobutene intermediate. researchgate.net The formation of o-xylylene from the o-methylbenzyl radical's reaction with molecular oxygen is a significant pathway in the oxidation of this compound. arxiv.org
*Isoindene and its derivatives are isomers of o-xylylenes. acs.org These compounds are also highly reactive and have been investigated as transient intermediates in various chemical reactions. For instance, 2,2-dimethylisoindene has been generated from its azoxy precursor. acs.org The interconversion between o-xylylenes and their cyclization products, such as benzocyclobutenes, is a well-established process. acs.org The stability and reactivity of these intermediates are subjects of active investigation from theoretical, physical organic, and synthetic viewpoints. acs.org
The table below outlines the characteristics and roles of these key intermediates.
| Intermediate | Structure | Typical Formation Pathway | Role in this compound Chemistry |
| o-Xylylene | A diene with two exocyclic double bonds attached to a benzene (B151609) ring. | Pyrolysis of this compound; Reaction of o-methylbenzyl radicals with O₂. arxiv.orgresearchgate.net | Precursor to styrene and benzocyclobutene; Intermediate in oxidation reactions. researchgate.net |
| Isoindene | Isomer of o-xylylene, containing a five-membered ring fused to the benzene ring. | Generated from precursors like azoxy compounds. acs.org | Reactive intermediate in photochemical and thermal rearrangements. acs.org |
The chemistry of these intermediates is complex, involving rapid rearrangements and reactions. For example, the formation pathways of polycyclic aromatic hydrocarbons (PAHs) during this compound pyrolysis are heavily dependent on the reactions of precursors like the o-xylyl radical, which is directly related to o-xylylene. researchgate.net Understanding the behavior of o-xylylenes and isoindenes is essential for controlling reaction outcomes and synthesizing complex molecules. acs.org
Computational Chemistry and Theoretical Studies on O Xylene
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are extensively used to investigate the fundamental properties and reaction pathways of o-xylene (B151617). These methods provide a theoretical framework for calculating energies, geometries, and transition states, which are essential for understanding chemical reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely applied quantum chemical method for studying this compound. DFT calculations have been used to optimize the molecular structures of this compound and its related species, such as reactants, transition states, and products in various reactions. For instance, DFT with the B3LYP functional and the 6-311++G(d,p) basis set has been employed for geometry optimization and frequency calculations of xylene isomers. dergipark.org.trresearchgate.net Periodic DFT calculations have also been utilized to study the isomerization of xylenes (B1142099) in zeolites, optimizing the structures of zeolites, xylenes, and their protonated forms. acs.org DFT calculations have also provided insights into the mechanism of this compound oxidation on catalysts, determining stable crystal structures, surface electron density distributions, and adsorption sites. nih.gov Furthermore, TD-DFT (Time-Dependent DFT) has been used to calculate the UV-Vis electronic spectra of neutral xylene isomers. dergipark.org.trresearchgate.netdergipark.org.tr
Ab Initio Methods for Isomerization and Photodissociation Dynamics
Ab initio methods, which are based on first principles without empirical parameters, are valuable for investigating the more complex processes of isomerization and photodissociation in this compound. These methods have been applied to understand the photoisomerization and photodissociation dynamics of xylene isomers, including this compound. dergipark.org.trresearchgate.net Studies using ab initio methods have explored ring opening or isomerization mechanisms to understand these dynamics. dergipark.org.trresearchgate.net Combined fs-photoelectron imaging-photofragmentation spectroscopy and ab initio calculations have been used to reveal the ultrafast dynamics of the cationic state of this compound. dergipark.org.trdergipark.org.trresearchgate.net Ab initio calculations have also shown that the isomerization pathway from a six-membered ring to a seven-membered ring (methylcycloheptatriene) can compete with direct C-C and C-H bond dissociation in the electronic ground state during photodissociation. researchgate.netacs.org
Transition State Theory Applications
Transition State Theory (TST) is a theoretical framework used to calculate reaction rates by examining the properties of the transition state, the highest energy point along the reaction pathway. TST has been applied to study the atmospheric oxidation mechanism of this compound initiated by hydroxyl (OH) radicals. researchgate.netpku.edu.cnresearchgate.net Classical TST has been employed to predict the rates or rate constants for reaction steps and the branching ratios of reaction pathways in this oxidation process. researchgate.netpku.edu.cn Multi-structural variational transition state theory with the small-curvature tunneling approximation (MS-CVT/SCT) has also been used to study the kinetics of the this compound reaction with OH radicals over a wide temperature range. researchgate.netrsc.org
RRKM-ME Calculations for Pressure Dependence of Reaction Kinetics
The Rice-Ramsperger-Kassel-Marcus theory (RRKM) and Master Equation (ME) calculations are used to study the pressure dependence of reaction kinetics, particularly for unimolecular reactions. RRKM-ME calculations have been employed to explore the pressure-dependence of the reaction kinetics in the atmospheric oxidation of this compound initiated by OH radicals. researchgate.netpku.edu.cnresearchgate.netx-mol.com These calculations are crucial for understanding how reaction rates change with varying atmospheric pressures. Studies have shown a significant pressure dependence for the reaction of this compound with OH radicals, particularly at certain temperature ranges. researchgate.netrsc.org The system-specific quantum Rice-Ramsperger-Kassel (SS-QRRK) method has also been used in conjunction with MS-CVT/SCT to study the kinetics of the this compound + OH reaction. researchgate.netrsc.org
Spectroscopic Property Predictions and Correlations
Computational methods are also valuable for predicting and correlating the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.
UV-Vis Electronic Spectra Analysis
Theoretical calculations, particularly using TD-DFT, are used to analyze the UV-Vis electronic spectra of this compound. These calculations predict absorption bands and the electronic transitions responsible for them. TD-DFT calculations with functionals like cam-B3LYP and basis sets such as 6-311++G(2d,2p) have been used to calculate the UV-Vis spectra of neutral xylene isomers, including this compound. dergipark.org.trresearchgate.netdergipark.org.tr These studies show that this compound has strong absorption bands, with calculated results indicating a strong band around 180 nm and a smaller band around 210 nm. dergipark.org.tr Analysis of the contributions to the UV-Vis spectrum of this compound has identified leading transitions, such as HOMO-1→LUMO+4 and HOMO→LUMO+3. dergipark.org.tr Theoretical excitation and emission wavelengths have been calculated for this compound using TD-DFT methods, showing agreement with experimental fluorescence intensities. royalsocietypublishing.orgresearchgate.net UV-Vis spectrophotometry, supported by theoretical understanding, is also used experimentally to analyze this compound in aqueous solutions, with absorption bands observed in the range of 200-220 nm and around 254 nm. psu.eduresearchgate.netresearchgate.net
Calculated UV-Vis Transitions for this compound dergipark.org.tr
| Transition | Energy Gap (eV) | Contribution (%) |
| HOMO-1→LUMO+4 | 6.8826 | 54 |
| HOMO→LUMO+3 | 6.8826 | 43 |
| HOMO-1→LUMO+2 | 6.8257 | 87 |
| HOMO-1→LUMO+3 | 6.7939 | 58 |
| HOMO→LUMO+4 | 6.7939 | 37 |
Theoretical Excitation/Emission Wavelengths for Xylene Isomers royalsocietypublishing.orgresearchgate.net
| Isomer | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound | 247 | 267 |
| m-Xylene (B151644) | 248 | 269 |
| p-Xylene (B151628) | 251 | 307 |
Experimental Excitation/Emission Wavelengths for Xylene Isomers in Water royalsocietypublishing.orgresearchgate.net
| Isomer | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound | 260 | 285 |
| m-Xylene | 260 | 285 |
| p-Xylene | 265 | 290 |
Fluorescence and Photophysical Properties of this compound Isomers
The fluorescence and photophysical properties of xylene isomers, including this compound, have been investigated using both experimental and theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT). Studies have shown that the fluorescence peak intensities of xylene isomers in water are linearly correlated with concentration. At an excitation/emission wavelength (ex/em) of 260 nm/285 nm, the fluorescence peak intensities generally follow the order p-xylene > this compound > m-xylene at the same concentration. royalsocietypublishing.orgresearchgate.net For p-xylene, the optimal ex/em wavelength was found to be 265 nm/290 nm. royalsocietypublishing.orgresearchgate.net
Theoretical calculations using TD-DFT have provided corresponding excitation and emission wavelengths. For this compound, the theoretical ex/em was calculated to be 247 nm/267 nm. royalsocietypublishing.orgresearchgate.net For m-xylene, it was 248 nm/269 nm, and for p-xylene, 251 nm/307 nm. royalsocietypublishing.orgresearchgate.net The calculated oscillator strength for the excited state transition for this compound is 0.0106, for m-xylene is 0.005, and for p-xylene is 0.133. royalsocietypublishing.org These theoretical values for emission and oscillator strength align with the experimentally observed order of fluorescence intensities (p-xylene > this compound > m-xylene). researchgate.net
UV absorbance studies of xylene isomers in aqueous solution indicate that this compound exhibits greater absorbance than m-xylene and p-xylene at the same concentration (3.2 mg L⁻¹) at wavelengths between 191 and 193 nm. royalsocietypublishing.org The molar absorptivity (ε) values were calculated as 3.37 for this compound, 3.00 for m-xylene, and 2.84 for p-xylene. royalsocietypublishing.org At an excitation wavelength of 260 nm, p-xylene shows the lowest UV absorbance. royalsocietypublishing.org These findings suggest that p-xylene has the lowest molar absorptivity, which correlates with a higher quantum yield compared to this compound and m-xylene. royalsocietypublishing.org
The vertical excitation and emission state energies calculated theoretically also differ among the isomers. For this compound, these were reported as 5.02 eV/4.64 eV, with an internal conversion energy difference of 0.377 eV. researchgate.net For m-xylene, the values were 5.00 eV/4.60 eV (0.4 eV difference), and for p-xylene, 4.94 eV/4.03 eV (0.90 eV difference). researchgate.net The lower vertical excitation and emission state energies and higher internal conversion energy difference for p-xylene compared to this compound and m-xylene are consistent with its higher observed fluorescence intensity. researchgate.net
Interactive Table 1: Fluorescence and Photophysical Properties of Xylene Isomers
| Isomer | Experimental Ex/Em (nm) | Theoretical Ex/Em (nm) | Theoretical Oscillator Strength | Theoretical Vertical Excitation Energy (eV) | Theoretical Vertical Emission Energy (eV) | Theoretical Internal Conversion Energy Difference (eV) | Molar Absorptivity (ε) at 191-193 nm |
| This compound | 260/285 | 247/267 | 0.0106 | 5.02 | 4.64 | 0.377 | 3.37 |
| m-Xylene | 260/285 | 248/269 | 0.005 | 5.00 | 4.60 | 0.4 | 3.00 |
| p-Xylene | 265/290 | 251/307 | 0.133 | 4.94 | 4.03 | 0.90 | 2.84 |
Note: Experimental data for molar absorptivity was reported at 3.2 mg L⁻¹ concentration. royalsocietypublishing.org
Conformational Analysis
Conformational analysis of this compound and its isomers has been performed using various computational methods to determine their most stable geometries and understand the dynamics of internal rotations, particularly of the methyl groups. Studies utilizing semi-empirical methods like PM3 and DFT with basis sets such as 6-311++G(d,p) have investigated the potential energy surfaces and identified stable conformers. dergipark.org.trdergipark.org.tr
For this compound, conformational analysis indicates the presence of a single conformer. dergipark.org.trresearchgate.net Theoretical and experimental studies suggest that the minimum energy conformation of this compound in both its ground (S₀) and first excited singlet (S₁) electronic states is the antiplanar conformation. colostate.edu In this conformation, the methyl groups are oriented such that the dihedral angles between the C₂-C₁-Cα-Hα and C₁-C₂-Cα'-Hα' bonds are 180°. colostate.edu This structure exhibits C₂ᵥ point group symmetry. colostate.edu Another possible highly symmetric structure is the syn, planar conformation, where these dihedral angles are 0°, also possessing C₂ᵥ symmetry. colostate.edu However, ab initio calculations and microwave studies support the anti conformation as the most stable. colostate.edu An intramolecular repulsive nonbonded interaction between the two methyl groups is considered the most significant factor in defining the lowest energy structure of this compound. colostate.edu
In contrast to this compound and p-xylene, which typically exhibit one conformer, m-xylene has been shown to have six different conformers. dergipark.org.trresearchgate.net The relative energies and dipole moments of these conformers can be calculated theoretically. dergipark.org.tr
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to study the behavior of this compound in various environments and its interactions with other molecules. These simulations provide insights into diffusion mechanisms, intermolecular interactions, and the influence of temperature and pressure.
MD simulations have been used to investigate the diffusion of this compound, along with m-xylene and p-xylene, in FAU zeolites at different temperatures (300–900 K). rsc.org Calculated self-diffusion coefficients revealed that the mobility of xylene isomers in FAU zeolite follows the order p-xylene > m-xylene > this compound at the same temperature. rsc.org The diffusion activation energies were determined for different temperature ranges, showing variations among the isomers. For this compound, the diffusion activation energy was found to be 9.04 kJ mol⁻¹ between 400 and 900 K, and 14.12 kJ mol⁻¹ between 300 and 400 K. rsc.org Xylene density profiles and orientational analysis from these simulations suggest that diffusion in FAU zeolite occurs via two different mechanisms depending on temperature: a "fluid-like" mode at high temperatures and a "jump-like" mode at low temperatures. rsc.org
Another application of MD simulations involving this compound is the study of its interaction with solvents, such as water and asphaltenes. Simulations have been performed on systems containing a single asphaltene molecule and pure solvents like this compound and water to understand molecular interactions relevant to the stability of asphaltenes in petroleum fluids. arxiv.org These studies utilized force fields such as OPLS_AA for hydrocarbons and SPC/E for water. arxiv.org Results indicated that while polar functional groups in asphaltenes are responsible for hydrogen bonding with water, electrostatic interactions between asphaltenes and this compound have a minor effect compared to van der Waals interactions. arxiv.org Temperature and pressure changes were shown to influence the electrostatic and van der Waals interaction energies in both asphaltene-water and asphaltene-o-xylene systems. arxiv.org
MD simulations have also been used to study the diffusion of this compound and p-xylene in 10-ring zeolites like MFI, SFG, and TUN, using different force fields to assess their performance in estimating selective separation. figshare.com Furthermore, reactive force fields, such as ReaxFF, have been applied in MD simulations to investigate the initial chemical events during high-temperature gas-phase oxidation of hydrocarbons, including this compound. nih.gov These simulations can predict reaction pathways and reactivity trends, showing that hydrogen abstraction of the methyl hydrogen by molecular oxygen is a predominant initiation reaction under fuel-lean conditions for this compound oxidation. nih.gov
MD simulations have also been applied to study the host-guest crystalline self-assembly of this compound with α-cyclodextrin, providing insights into preferred conformations and interaction energetics. pku.edu.cn
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Based on the available search results, specific information regarding Quantitative Structure-Activity Relationship (QSAR) modeling focused explicitly on this compound derivatives was not found within the scope of this search. QSAR modeling typically involves developing predictive models that relate the chemical structure of compounds to their biological or chemical activities. While this compound and its isomers are studied for various properties, detailed QSAR studies specifically centered on a range of this compound derivatives were not identified in the provided search snippets.
Environmental Science and Remediation of O Xylene
Environmental Fate and Transport Mechanisms
The behavior of o-xylene (B151617) in the environment is governed by several processes, including atmospheric degradation, volatilization, and interactions within soil and water matrices.
Atmospheric Degradation and Photoreactions
When released into the atmosphere, this compound is primarily degraded through photochemical reactions initiated by hydroxyl radicals. This process is relatively rapid, with reported half-lives ranging from 1 to 18 hours epa.govcdc.gov. While this compound is not expected to be broken down directly by sunlight, its reactions with atmospheric radicals lead to its transformation into various byproducts. chemicalbook.com
Soil and Water Contamination Dynamics
In soil and water, volatilization is a dominant removal process for this compound due to its volatile nature and relatively high Henry's Law constant epa.gov. From water, the half-life for evaporation of this compound is approximately 3.2 hours, and this rate can vary depending on the specific body of water epa.gov. In typical rivers or ponds, the estimated half-life for evaporation can range from 29 to 144 hours epa.gov.
This compound is considered moderately mobile in soil, and it has the potential to leach into groundwater epa.gov. Studies have shown that this compound can pass through soil and enter groundwater, where it can persist for several months or even years epa.govnih.govcdc.gov. Adsorption to soil is generally low to moderate, increasing with higher organic matter content epa.gov. While resistant to hydrolysis and oxidation in the aquatic environment, biodegradation plays a significant role in its removal, particularly in subsurface soils and groundwater where volatilization is hindered epa.govcdc.gov.
Biodegradation of this compound
Biodegradation is a key process for the removal of this compound from contaminated environments, with various microorganisms, primarily bacteria, demonstrating the ability to degrade this compound ontosight.aignest.org. The degradability of this compound can be lower compared to other xylene isomers, and its biodegradation and metabolic pathways have been areas of active research. gnest.org
Microbial Degradation Pathways
Microorganisms employ different enzymatic strategies to initiate the degradation of this compound. These pathways typically involve initial oxygenation reactions catalyzed by dioxygenases or monooxygenases. researchgate.netoup.com
One major pathway for this compound degradation involves the dioxygenation of the aromatic ring. This reaction, catalyzed by dioxygenases, leads to the formation of a dihydrodiol intermediate. For instance, Rhodococcus sp. strain DK17 utilizes this compound 3,4-dioxygenase to produce this compound cis-3,4-dihydrodiol, which is then channeled into a meta-cleavage pathway via 3,4-dimethylcatechol kopri.re.kr. Ring cleavage, either through ortho- or meta-fission, subsequently breaks down the aromatic structure, leading to the formation of intermediates that can enter central metabolic pathways like the citric acid cycle researchgate.net.
Another significant pathway is initiated by the monooxygenation of a methyl group on the this compound molecule. This reaction is catalyzed by methyl monooxygenases and leads to the formation of 2-methylbenzyl alcohol researchgate.netnih.govmicrobiologyresearch.orgasm.org. This alcohol is then typically oxidized further, often via 2-methylbenzaldehyde (B42018) and 2-methylbenzoic acid, eventually leading to the formation of 3-methylcatechol (B131232) ethz.chresearchgate.netnih.govmicrobiologyresearch.orgasm.org. Rhodococcus species, such as Rhodococcus sp. strain B3 and R. opacus TKN14 and R7, have been shown to utilize this pathway researchgate.netnih.govmicrobiologyresearch.orgasm.orgfrontiersin.org. Some bacteria may utilize both ring-hydroxylating and methyl-hydroxylating pathways simultaneously. nih.govmicrobiologyresearch.org The subsequent degradation of the methylcatechols proceeds through ring cleavage, similar to the dioxygenation pathway. researchgate.net
Research has identified specific microorganisms capable of this compound biodegradation, including various strains of Rhodococcus and Pseudomonas. gnest.orgresearchgate.netoup.comresearchgate.netjst.go.jp Studies have investigated the kinetics of this compound degradation by these strains, with some demonstrating complete reduction of this compound at various initial concentrations gnest.org. For example, Zoogloearesiniphila strain HJ1 showed complete degradation of this compound at an initial concentration of 256 mg/L in approximately 105 hours under optimal conditions gnest.org.
The degradation pathways can be complex, involving a series of enzyme-catalyzed reactions that convert this compound into intermediate compounds that are further metabolized ontosight.ai. The specific enzymes and intermediates can vary depending on the microbial strain and the prevailing environmental conditions.
Here is a summary of some key intermediates and the pathways they are associated with:
| Compound | Associated Pathway |
| 3-Methylcatechol | Methyl Group Monooxygenation researchgate.netjst.go.jp |
| 4-Methylcatechol | Associated with p-xylene (B151628) degradation, but mentioned in context of catechol intermediates jst.go.jp |
| 2-Methylbenzyl alcohol | Methyl Group Monooxygenation ethz.chresearchgate.netnih.govmicrobiologyresearch.orgasm.org |
| 2-Methylbenzaldehyde | Methyl Group Monooxygenation ethz.chasm.org |
| 2-Methylbenzoic acid | Methyl Group Monooxygenation ethz.chresearchgate.netasm.org |
| 3,4-Dimethylcatechol | Dioxygenation and Ring Cleavage kopri.re.kr |
This table provides a simplified overview, and the actual metabolic networks can be more intricate, with potential for convergence of different pathways. frontiersin.org
Role of Specific Bacterial Strains (e.g., Rhodococcus sp., Pseudomonas stutzeri, Zoogloearesiniphila)
Specific bacterial strains play a crucial role in the biodegradation of this compound. Among the notable genera are Rhodococcus, Pseudomonas, and Zoogloearesiniphila.
Rhodococcus species are widely recognized for their metabolic versatility and ability to degrade a broad spectrum of organic compounds, including recalcitrant and toxic substances like this compound. researchgate.netjmb.or.kr Rhodococcus opacus R7, for instance, is known for its capability to degrade diverse aromatic hydrocarbons, utilizing this compound as a sole carbon and energy source. nih.govfrontiersin.orgunimib.it Different Rhodococcus strains employ distinct pathways for this compound degradation. Rhodococcus sp. strain B3 and R. opacus TKN14 can initiate degradation through the monooxygenation of a methyl group, leading to the formation of 2-methylbenzyl alcohol and subsequently 3-methylcatechol. jmb.or.krfrontiersin.org Alternatively, Rhodococcus sp. strain DK17 and R. opacus R7 can utilize a ring-oxidation pathway involving dioxygenation, leading to the formation of 3,4-dimethylcatechol. researchgate.netjmb.or.krfrontiersin.org
Pseudomonas stutzeri is another bacterial species capable of degrading this compound. asm.orgnih.gov Pseudomonas stutzeri strain OX1 can utilize toluene (B28343) and this compound as sole carbon and energy sources. asm.orgnih.gov The degradation in this strain proceeds through two successive monooxygenations of the aromatic ring catalyzed by toluene-o-xylene monooxygenase (ToMO), followed by extradiol ring cleavage. asm.orgnih.gov Research on Pseudomonas stutzeri OX1 has also revealed the presence of a plasmid (pPB) encoding resistance to mercuric chloride and organomercury compounds, although the loss of this plasmid did not affect the strain's ability to degrade this compound. oup.com
A novel strain identified as Zoogloearesiniphila HJ1 has also demonstrated effective this compound degradation. gnest.orggnest.orgresearchgate.netxjgreenway.com This strain was isolated from activated sludge and showed the ability to degrade this compound at concentrations as high as 256 mg L⁻¹. gnest.orggnest.orgresearchgate.net Kinetic studies with Zoogloearesiniphila HJ1 revealed a maximum specific growth rate of 0.118 h⁻¹ and a yield coefficient of 0.2572. gnest.orggnest.orgresearchgate.net A high mineralization rate of 67.9% was observed. gnest.orggnest.orgresearchgate.net The degradation pathway in Zoogloearesiniphila HJ1 involves the cleavage of the aromatic ring catalyzed by catechol 1,2-dioxygenase, with 3,4-dimethylcatechol identified as the main metabolic product. gnest.orggnest.orgresearchgate.net
The presence and dominance of these bacterial genera can vary in contaminated environments. In one study evaluating the microbial community of a legacy BTEX-contaminated aquifer, Rhodococcus was a main player in the this compound-degrading enrichment community, alongside Pseudomonas and Acidovorax. researchgate.net
Here is a summary of the this compound degradation characteristics of these bacterial strains:
| Bacterial Strain | Initial Degradation Step(s) | Key Enzyme(s) Involved | Main Metabolic Product(s) | Maximum this compound Concentration Degraded | Mineralization Rate |
| Rhodococcus sp. strain B3 | Methyl group monooxygenation | Methyl monooxygenase | 3-methylcatechol | Not specified | Not specified |
| Rhodococcus sp. strain DK17 | Aromatic ring dioxygenation | This compound dioxygenase | 3,4-dimethylcatechol | Not specified | Not specified |
| Rhodococcus opacus R7 | Aromatic ring dioxygenation | Akb dioxygenase system | 2,3- and 3,4-dimethylphenols | Utilizes as sole carbon source nih.gov | Not specified |
| Rhodococcus opacus TKN14 | Methyl group monooxygenation | NidABEF (methyl group hydroxylation) | 3-methylcatechol | Utilizes as sole carbon source asm.org | Not specified |
| Pseudomonas stutzeri OX1 | Two successive aromatic ring monooxygenations | Toluene-o-xylene monooxygenase (ToMO) | Methyl-catechols | Utilizes as sole carbon and energy source asm.orgnih.gov | Not specified |
| Zoogloearesiniphila HJ1 | Aromatic ring cleavage after initial modification | Catechol 1,2-dioxygenase | 3,4-dimethylcatechol | 256 mg L⁻¹ gnest.orggnest.orgresearchgate.net | 67.9% gnest.orggnest.orgresearchgate.net |
Genetic Determinants and Enzymatic Systems in Biodegradation
The biodegradation of this compound by bacteria is mediated by specific genetic determinants and enzymatic systems. These systems facilitate the initial oxidation of the this compound molecule, followed by further breakdown through various metabolic pathways.
In Rhodococcus opacus R7, transcriptomic analysis using RNA-seq has been employed to elucidate the genetic determinants involved in this compound degradation. nih.govfrontiersin.orgunimib.it This research revealed that the akb gene cluster, encoding the ethylbenzene (B125841) (Akb) dioxygenase system, is among the most up-regulated genes when the bacterium is grown on this compound. nih.govfrontiersin.orgunimib.itfrontiersin.org This suggests that the Akb ring-hydroxylating dioxygenase system plays a key role in the initial oxidation of this compound in R. opacus R7, leading to a dioxygenation route. frontiersin.org The akb gene cluster includes genes such as akbA1A2A3A4 (multicomponent this compound dioxygenase), akbB (dihydrodiol dehydrogenase), akbC (meta-cleavage dioxygenase), akbD (meta-cleavage hydrolase), akbE (hydratase component), and akbF (aldolase), which are involved in the subsequent steps of the degradation pathway, including meta-cleavage of the aromatic ring. frontiersin.orgresearchgate.net
Other enzymatic classes showing high transcriptional levels in R. opacus R7 during growth on this compound include monooxygenases, hydroxylases, dehydrogenases, reductases, and aldolases. frontiersin.org Genes potentially involved in the this compound pathway, identified through transcriptomic data, include those encoding for phthalate (B1215562) dioxygenase (padAaAbAcAd), phthalate dihydrodiol dehydrogenase (padB), cyclohexanone (B45756) monooxygenases (czcO), alkanal monooxygenase alpha-chain (luxA), predicted monooxygenase (rutA), flavin reductase (NADH) monooxygenases (fmoB), catechol 1,2-dioxygenase (catA), muconate cycloisomerase (catB), 3-carboxy-cis,cis-muconate (B1244389) cycloisomerase (pcaB), and protocatechuate 3,4-dioxygenase subunits (pcaG and pcaH). researchgate.net
In Pseudomonas stutzeri OX1, the degradation of this compound is initiated by the toluene-o-xylene monooxygenase (ToMO), encoded by the tou operon (touABCDEF). asm.orgnih.gov This enzyme catalyzes two successive monooxygenations of the aromatic ring. asm.orgnih.gov The subsequent breakdown of the resulting methyl-catechols occurs through a meta-cleavage pathway. nih.gov The regulation of the tou operon in P. stutzeri OX1 involves the prokaryotic enhancer-binding protein TouR and the σ⁵⁴-dependent PToMO promoter. nih.govembopress.org Direct binding of 2-methylphenol (o-cresol) to TouR is a key regulatory step for activating PToMO expression. nih.govembopress.org
Zoogloearesiniphila HJ1 utilizes catechol 1,2-dioxygenase for the ring cleavage of this compound degradation intermediates. gnest.orggnest.orgresearchgate.net This enzyme activity leads to the formation of 3,4-dimethylcatechol as a main metabolic product. gnest.orggnest.orgresearchgate.net
These findings highlight the diversity of enzymatic strategies employed by different bacterial strains for this compound biodegradation and the complex genetic regulation controlling these processes.
Bioremediation Technologies for this compound Contamination
Bioremediation technologies leverage the metabolic capabilities of microorganisms to degrade or detoxify contaminants like this compound in the environment. Two primary strategies are biostimulation and bioaugmentation.
Biostimulation and Bioaugmentation Strategies
Biostimulation involves modifying environmental conditions to enhance the activity of indigenous microorganisms capable of degrading contaminants. frontiersin.orgepa.gov This can include the addition of nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen), or optimizing conditions such as pH and temperature. frontiersin.orgpolarresearch.net By providing the necessary resources and favorable conditions, the growth and metabolic rates of native this compound-degrading bacteria are accelerated, leading to increased contaminant removal. Biostimulation is often a cost-effective and environmentally sensitive approach for in situ remediation. frontiersin.orgpolarresearch.net However, its effectiveness can be dependent on site-specific factors and the presence of a sufficiently active indigenous microbial community. frontiersin.orgpolarresearch.net
Bioaugmentation, on the other hand, involves the introduction of specific microorganisms with known this compound degradation capabilities to a contaminated site. epa.gov This strategy is particularly useful when the indigenous microbial population is not capable of effectively degrading this compound or when a faster degradation rate is desired. frontiersin.orgepa.gov The introduced strains can be naturally occurring this compound degraders or genetically engineered microorganisms with enhanced degradation abilities. While bioaugmentation can be effective, challenges include ensuring the survival, activity, and dispersion of the introduced microbes in the complex environmental matrix. osti.gov
Both biostimulation and bioaugmentation can be applied in various settings, including contaminated soil and groundwater. epa.govgreensoilgroup.com For instance, in situ biosparging, which involves injecting air or oxygen into saturated zones, can be used to stimulate aerobic this compound degradation in groundwater. osti.govgreensoilgroup.com Biopiles, which are engineered mounds of contaminated soil, can utilize biostimulation through nutrient addition and bioventing to enhance biodegradation. greensoilgroup.com
A large-scale on-site remediation project for xylene-contaminated soil, soil vapor, and groundwater utilized a 100% on-site and in-situ biological remedial approach, combining biostimulation and other techniques. greensoilgroup.com This project demonstrated significant reduction in xylene concentrations in soil and groundwater, highlighting the potential of biological methods for extensive contamination. greensoilgroup.com
Phytoremediation Potential
Phytoremediation is an eco-friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants in soil and water. land8.commdpi.com For this compound contamination, phytoremediation can involve the uptake of the compound by plant roots, followed by translocation and metabolism within the plant tissues (phytoextraction and phytodegradation), or the stimulation of microbial degradation in the rhizosphere (rhizodegradation). mdpi.comepa.gov
Certain plant species have shown potential for the phytoremediation of this compound and other BTEX (benzene, toluene, ethylbenzene, and xylene) compounds. Poplar trees, for example, have been noted for their ability to degrade petroleum hydrocarbons, including this compound, through rhizodegradation, where the plant roots enhance the activity of soil microorganisms. land8.comepa.gov Studies have found higher populations of this compound-degrading bacteria in the rhizosphere of poplar trees compared to non-rhizosphere soil. epa.gov Root exudates from plants can provide readily biodegradable organic compounds that stimulate microbial growth and activity. epa.gov
Indoor plants have also been investigated for their potential in removing VOCs, including this compound, from indoor air through phytoremediation. mdpi.comashs.orgnih.govresearchgate.netehemj.comssu.ac.ir Studies have shown that certain indoor plant species, sometimes in conjunction with inoculated bacteria, can significantly increase the removal of this compound from the air. ashs.org The effectiveness can vary depending on the plant species and the specific VOC. ashs.orgnih.gov For instance, O. microdasys and D. deremensis plants have demonstrated the ability to remove xylene from air in test chambers. nih.govresearchgate.netssu.ac.ir
While phytoremediation offers a sustainable approach, the rate of contaminant removal can be slower compared to some engineering-based methods. mdpi.com The success of phytoremediation is influenced by factors such as the plant species, contaminant concentration, soil type, climate, and the activity of the associated microbial community.
Here is a table summarizing some plants studied for xylene removal from air:
| Plant Species | Contaminant | Initial Concentration | Removal Time | Removal Rate (based on leaf area) | Reference |
| O. microdasys | Xylene | 2 ppm | 47 hours | 1.64 mg/m²d¹ | nih.govssu.ac.ir |
| D. deremensis | Xylene | 2 ppm | 98 hours | 0.76 mg/m²d¹ | nih.govssu.ac.ir |
| Ruscus hyrcanus | Xylene | 50 μL/L | 3 days | 86.66 mg/m³/h. cm² | ehemj.com |
| Danae racemosa | Xylene | 50 μL/L | 4 days | Not specified | ehemj.com |
Advanced Remediation Technologies
Beyond bioremediation, several advanced technologies are being explored and applied for the remediation of this compound contamination. These technologies often involve physical or chemical processes to remove or transform the pollutant.
Adsorption Technologies (e.g., Clay Materials, Metal-Organic Frameworks)
Adsorption is a widely used remediation technique that involves the accumulation of contaminants onto the surface of a solid material. Various adsorbent materials, including clay materials and Metal-Organic Frameworks (MOFs), have been investigated for their effectiveness in removing this compound from contaminated water or air.
Clay materials, due to their layered structure and surface properties, can adsorb organic molecules. Modified clays (B1170129) or clay-based composites can exhibit enhanced adsorption capacities for aromatic hydrocarbons like this compound. However, the adsorption capacity and selectivity of clay materials can vary depending on the type of clay and any modifications made.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable pore structures, making them promising adsorbents for the separation and capture of various compounds, including xylene isomers. ed.ac.uknih.govacs.org MOFs offer advantages such as high adsorption capacity, selectivity, and the potential for regeneration.
Research has focused on the selective adsorption of this compound from mixtures of C8 aromatic isomers (this compound, m-xylene (B151644), p-xylene, and ethylbenzene) using various MOFs. ed.ac.uknih.govacs.orgresearchgate.net Studies have shown that certain MOFs, such as MIL-53(Al), MIL-53(Cr), MIL-53(Ga), Co₂(dobdc), and an aluminum-based MOF, exhibit preferential adsorption for this compound. ed.ac.uknih.govresearchgate.netacs.org
For instance, MIL-53 materials with different metal centers (Al, Cr, Ga) have demonstrated high this compound selectivity in quaternary liquid mixtures. ed.ac.uk MIL-53(Al) was found to be the most selective among these. ed.ac.uk The selective adsorption of this compound in MIL-53 frameworks is hypothesized to be due to better packing efficiency of the this compound molecule and its preferred interactions with the framework. ed.ac.uk
Another study using an aluminum-based MOF showed preferential adsorption of this compound from a C8 mixture with a selectivity of up to 8.1 for this compound over m-xylene in the liquid phase. acs.org The interaction between polarity groups of the MOF framework and the guest molecules, as well as stacking interactions among guest molecules, were identified as main factors influencing adsorption. acs.org The cooperative effect of μ-OH groups and the aluminum-metal cluster in this MOF was found to strengthen electrostatic interactions with this compound. acs.org
Co₂(dobdc) is another MOF that has shown remarkable ability to distinguish among all four C8 isomers, with the strongest affinity for this compound. nih.gov Structural analysis revealed that Co₂(dobdc) undergoes an unexpected distortion in the presence of this compound, allowing for the accommodation of additional guest molecules and contributing to its high selectivity. nih.gov
Here is a summary of the selective adsorption of this compound by some MOFs:
| MOF | Adsorption Phase | Selectivity (this compound over other isomers) | Key Factors for Selectivity | Reference |
| MIL-53(Al) | Liquid | High selectivity in quaternary mixture | Better packing efficiency, preferred framework interactions | ed.ac.uk |
| MIL-53(Cr) | Liquid | High selectivity in quaternary mixture | Better packing efficiency, preferred framework interactions | ed.ac.uk |
| MIL-53(Ga) | Liquid | High selectivity in quaternary mixture | Better packing efficiency, preferred framework interactions | ed.ac.uk |
| Aluminum-based MOF | Liquid | Up to 8.1 (vs m-xylene) | Interaction with polarity groups, stacking interactions, electrostatic interactions with μ-OH and Al cluster | acs.org |
| Co₂(dobdc) | Liquid/Vapor | Strongest affinity among C8 isomers | Interaction with Co(II) sites and linker rings, structural distortion | nih.gov |
These studies demonstrate the significant potential of MOFs as advanced adsorbents for the selective removal and separation of this compound from complex mixtures.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment methods utilized for the remediation of recalcitrant organic pollutants like this compound in various environmental matrices, including water and air. These processes are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent, non-selective oxidants capable of rapidly degrading a wide range of organic compounds kirj.ee. The effectiveness of AOPs stems from the high oxidation potential of hydroxyl radicals, which can react with organic molecules through various mechanisms, including addition, hydrogen abstraction, and electron transfer, leading to their mineralization into less harmful substances such as carbon dioxide and water kirj.ee.
Various AOPs have been explored for the degradation of this compound, including photocatalysis, ozonation, Fenton-based processes, and sonochemical oxidation.
Photocatalysis
Photocatalysis typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), illuminated with UV or visible light. This illumination generates electron-hole pairs on the catalyst surface, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. wikipedia.orgwikidata.orgalfa-chemistry.comamericanelements.comfishersci.com Research has demonstrated the efficacy of TiO₂-based photocatalysts for the degradation of gaseous this compound. Studies have shown that modifying TiO₂ with materials like carbon quantum dots (CQDs) can significantly enhance its photocatalytic activity under UV/visible light irradiation. For instance, one study reported that a 1wt% CQDs-modified TiO₂ catalyst achieved 87% photodegradation of 50 ppm this compound, which was a 55.3% improvement compared to pure TiO₂ (56%) under the same conditions. This enhanced performance was attributed to improved this compound adsorption and facilitated separation of photogenerated electron-hole pairs by the CQDs. cas.cn The photocatalytic degradation of this compound on TiO₂ surfaces is influenced by factors such as the specific crystal facets of TiO₂ and the presence of surface hydroxyl groups, which can act as adsorption sites for this compound. cas.cn
Interactive Table 1: Photocatalytic Degradation of Gaseous this compound
| Catalyst | This compound Concentration (ppm) | Light Source | Degradation Efficiency (%) | Reference |
| Pure TiO₂ | 50 | UV/Visible | 56 | cas.cn |
| 1wt% CQDs/TiO₂ | 50 | UV/Visible | 87 | cas.cn |
| 10%-g-C₃N₄/TiO₂ Coating | Not specified | Simulated Solar | 96 | nih.gov |
| Commercial Coating | Not specified | Simulated Solar | 91 | nih.gov |
Note: Data extracted from referenced studies. Specific experimental conditions may vary.
Ozonation
Ozonation involves the use of ozone (O₃), a powerful oxidant, to degrade pollutants. wikipedia.orgnih.govwikidata.orgenvironics.com Ozone can react directly with this compound or indirectly through the formation of hydroxyl radicals, particularly in the presence of UV irradiation or catalysts. conicet.gov.arresearchgate.net Studies investigating the degradation of xylene isomers in the gas phase using ozone and UV light have shown that the combination of UV and ozone is more effective than using either ozone or UV light alone. o3tech.cn For this compound, the degradation rate under the combined effect of ozone and UV light can reach over 80% within three hours. o3tech.cn The reaction rate of this compound with ozone in the vapor phase at 25 °C has been reported, indicating a relatively long atmospheric half-life based on this reaction alone. nih.gov However, in engineered AOP systems, the generation of hydroxyl radicals significantly accelerates the degradation process. conicet.gov.ar
Interactive Table 2: Gas Phase Xylene Removal using Ozone and UV Light
| Xylene Isomer | Ozone Concentration (ug/m³) | Light Source | Time (hours) | Approximate Removal Rate (%) | Reference |
| This compound | 712 | Ozone only | 1 | ~50 | o3tech.cn |
| This compound | 712 | Ozone + UV | 1 | ~85 | o3tech.cn |
| This compound | 712 | Ozone + UV | 3 | >80 | o3tech.cn |
| This compound | 2026 | Ozone + UV | 0.33 (20 mins) | ~90 | o3tech.cn |
Note: Data extracted from referenced studies. Initial xylene concentration was 90 mg/m³. o3tech.cn
Fenton Processes
Fenton processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. fishersci.ieamericanelements.commims.com16streets.comfishersci.fifishersci.nociteab.comrmreagents.com The photo-Fenton process enhances this reaction by using UV or visible light. ufrn.br Research on the degradation of BTEX (benzene, toluene, ethylbenzene, and xylene) in waste gas streams using the UV-Fenton reaction has shown high removal efficiencies for this compound. rsc.org Under optimized conditions in a bubble column reactor, removal efficiencies for this compound were consistently maintained above 97% over a 240-minute reaction time. rsc.org The efficiency of the photo-Fenton process for xylene degradation in wastewater has also been investigated, with high levels of organic load removal achieved. ufrn.br The concentration of hydrogen peroxide is a significant factor influencing the efficiency of the photo-Fenton process for xylene treatment. ufrn.br
Interactive Table 3: UV-Fenton Degradation of Gaseous BTEX including this compound
| Target Compound | Initial Conditions (pH, H₂O₂, Fe²⁺/H₂O₂ ratio) | Carrier Gas | Reaction Time (min) | Removal Efficiency (%) | Reference |
| This compound | 3, 5.6 mM, 0.091 | Purified air | 240 | >97 | rsc.org |
| Benzene (B151609) | 3, 5.6 mM, 0.091 | Purified air | 240 | >84 | rsc.org |
| Toluene | 3, 5.6 mM, 0.091 | Purified air | 240 | >92 | rsc.org |
| Ethylbenzene | 3, 5.6 mM, 0.091 | Purified air | 240 | >96 | rsc.org |
Note: Data extracted from referenced studies. rsc.org
Sonochemical Oxidation
Sonochemical oxidation utilizes ultrasonic waves to generate cavitation bubbles in a liquid medium. The collapse of these bubbles creates localized hotspots with high temperatures and pressures, leading to the formation of reactive species, including hydroxyl radicals. researchgate.netnih.gov Studies on the sonochemical degradation of this compound in aqueous solutions have shown high degradation percentages. rdd.edu.iq For instance, experiments using a sonochemical reactor achieved approximately 97.88% and 95.52% degradation of this compound after 150 minutes at 283K for initial concentrations of 100 ppm and 200 ppm, respectively. rdd.edu.iq The degradation rate can be influenced by factors such as initial this compound concentration and ultrasonic power. rdd.edu.iq Increasing the initial concentration was found to decrease the degradation rate, while higher ultrasonic power can enhance it due to increased cavitational activity. rdd.edu.iq
Interactive Table 4: Sonochemical Degradation of this compound in Aqueous Solution
| Initial Concentration (ppm) | Temperature (K) | Reaction Time (min) | Degradation Percentage (%) | Reference |
| 100 | 283 | 150 | ~97.88 | rdd.edu.iq |
| 200 | 283 | 150 | ~95.52 | rdd.edu.iq |
| 100 | Not specified | 10 | 86.43 | rdd.edu.iq |
| 200 | Not specified | 10 | 78.62 | rdd.edu.iq |
Note: Data extracted from referenced studies. rdd.edu.iq
Toxicology and Health Effects of O Xylene
Mechanisms of Toxicity
The toxicity of o-xylene (B151617) is mediated through several mechanisms, including its interaction with neuronal membranes, interference with neurotransmission, and metabolic activation leading to the formation of reactive intermediates. nih.govresearchgate.netnih.govpublisso.de
Central Nervous System (CNS) Effects
The CNS is a primary target for xylene toxicity. Exposure can lead to a range of neurological symptoms, from mild irritation to more severe effects like impaired cognitive function and motor coordination deficits. nih.govcdc.govwikipedia.orgresearchgate.net
While some sources suggest xylene, including this compound, might act as a cholinesterase inhibitor, leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of the nervous system, the precise mechanism and the extent to which this compound directly inhibits cholinesterases are not fully elucidated in the provided search results. t3db.ca Cholinesterase inhibitors prevent the breakdown of acetylcholine, a key neurotransmitter, thereby increasing its levels in the synaptic cleft and affecting nerve impulse transmission. epa.govpatsnap.commdpi.comwikipedia.org Some studies indicate that xylene exposure can lead to decreased hypothalamic catecholamine levels and potentially disturb proteins essential for normal neuronal function. nih.govfrontiersin.org
The lipophilic nature of xylene, including its isomers like this compound, allows it to readily cross the blood-brain barrier and accumulate in lipid-rich tissues such as neuronal membranes. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org This interaction with neuronal membranes is believed to contribute to its anesthetic and narcotic properties. nih.govpublisso.de The disruption of the lipid environment within the neuronal membrane may alter the function of membrane proteins essential for normal neuronal activity and nerve impulse transmission. nih.govpublisso.defrontiersin.org
Studies in both humans and animals have demonstrated that this compound exposure can lead to altered neurobehavioral performance. In humans, acute inhalation exposure to mixed xylene or m-xylene (B151644) has been associated with impaired short-term memory, slowed reaction time, and performance decrements in numerical ability and balance. cdc.govnih.gov Animal studies with rats exposed to mixed xylene or individual isomers, including m-xylene, have shown decreased rotarod performance, reduced spontaneous activity, and impaired learning in maze tests. cdc.govnih.govregulations.govepa.govnepc.gov.au These findings suggest that xylene isomers can negatively impact motor coordination, activity levels, and cognitive functions.
Here is a summary of some neurobehavioral effects observed in studies:
| Species | Isomer/Mixture | Exposure Concentration | Duration of Exposure | Observed Neurobehavioral Effects | Source |
| Human | Mixed Xylene | 100 ppm | 4 hours | Prolonged reaction time | nih.gov |
| Human | Mixed Xylene | 299 ppm | 70 minutes (during exercise) | Impaired short-term memory and reaction time | nih.govnepc.gov.au |
| Human | m-Xylene | 50 ppm | Acute/Chronic | Subjective symptoms: intoxication, headache, fatigue, dizziness, anxiety, forgetfulness, inability to concentrate | cdc.govnih.gov |
| Rat | Mixed Xylene | ≥3,000 ppm | Acute | Impaired rotarod performance | nih.gov |
| Rat | m-Xylene | 100 ppm | 3 or 6 months | Decreased rotarod performance and spontaneous activity | nih.govepa.gov |
| Rat | m-Xylene | 1,000 ppm | 3 months | Decreased rotarod performance and spontaneous activity | nih.gov |
| Rat | m-Xylene | 100 ppm | 6 months | Decreased radial maze performance | epa.gov |
| Rat | Mixed Xylene | 200 ppm | Gestation days 4–20 | Decreased rotarod performance in pups | regulations.gov |
| Rat | Mixed Xylene | 500 ppm | Gestation days 7–20 | Reduced absolute brain weight and neurobehavioral deficits in female offspring (delayed air righting reflex, impaired spatial navigation) | regulations.govnepc.gov.au |
The liver is the primary site for xylene metabolism, and exposure can lead to hepatic toxicity. nih.govresearchgate.netd-nb.inforesearchgate.net The metabolism of xylene involves oxidation of methyl groups, primarily by cytochrome P450 enzymes, which can lead to the formation of oxidative intermediates. nih.govnih.govd-nb.inforesearchgate.netmhmedical.comiarc.fr
Exposure to xylene, including this compound, can induce the activity of various cytochrome P450 enzymes in the liver, particularly CYP2E1 and CYP2B1. nih.govnih.govresearchgate.netiarc.frtandfonline.comjst.go.jpnih.gov This induction can lead to increased metabolism of xylene and potentially other compounds. tandfonline.comnih.gov Acute high-level exposure to xylene has been suggested to lead to the production of CYP2E1, which causes the assembly of oxidative intermediates and subsequent necrosis. nih.govresearchgate.net Furthermore, xylene toxicity to the liver can lead to apoptosis, potentially due to the high production of caspase-3 and caspase-9. nih.govresearchgate.net Alterations in the CYP450 enzyme system can also affect hepatic lipid metabolism and promote fat accumulation. frontiersin.org Reactive oxygen species generated through processes involving CYP2E1 can increase tissue damage and induce apoptosis. researchgate.net Studies in Drosophila melanogaster have also shown increased cytochrome P450 activity and apoptosis following exposure to xylene. researchgate.net
Hepatic effects observed in animal studies include increased liver weight, hepatocellular hypertrophy, and changes in microsomal enzyme activity. nih.govd-nb.infotandfonline.com
Here is a summary of some hepatic effects observed in animal studies:
| Species | Isomer/Mixture | Exposure Concentration | Duration of Exposure | Observed Hepatic Effects | Source |
| Rat | Mixed Xylene | 750-1,500 mg/kg/day (oral gavage) | 90 days | Increased relative liver weight | nih.govtandfonline.com |
| Rat | This compound | 300 mg/kg/day (oral gavage) | 90 days | Increased incidence of minimal liver hypertrophy | tandfonline.com |
| Rat | This compound | 1,000 mg/kg/day (oral gavage) | 90 days | Increased incidence of minimal to slight/mild liver hypertrophy | tandfonline.com |
| Rat | Mixed Xylene | 1,000 mg/kg/day (oral gavage) | 10 days | Statistically significant increases in absolute and relative liver weights | tandfonline.com |
| Rat | This compound | 1,096 ppm | 1 year | Increased liver weight and microsomal enzyme activity; proliferation of endoplasmic reticulum, minor effects on mitochondria, increased peroxisomes | nih.gov |
| Rat | Mixed Xylene | 1,000 ppm | Acute (4 hours) | Increased serum transaminases (p-xylene) | nih.gov |
| Rat | Mixed Xylene, m-xylene, this compound, p-xylene (B151628) | Various | Acute/Intermediate | Induction of hepatic enzymes and increased cytochrome P-450 content | nih.goviarc.fr |
| Rat | Technical xylene | 300 ppm | 6 weeks (8 hours/day) | Increased liver weight (in 4-week-old group) | jst.go.jp |
Renal Effects
Studies in laboratory animals have indicated that exposure to xylenes (B1142099), including this compound, can lead to renal effects. These effects have been observed following both inhalation and oral exposure at various concentrations cdc.govnih.govnih.govd-nb.inforegulations.gov. While some human occupational studies have suggested a possible association between exposure to solvent mixtures containing xylene and renal effects, these findings are often confounded by co-exposure to other chemicals nih.govepa.gov.
Increased Renal Enzyme Activity
Increased renal enzyme activity has been reported in laboratory animals exposed to xylenes, including this compound. Studies involving inhalation exposure at concentrations ranging from 50 to 2,000 ppm or oral exposure have noted increases in renal enzyme activity cdc.govnih.govregulations.gov. Specifically, exposure to approximately 3000 ppm of this compound for 4 hours induced moderate nephrotoxicity in male and female rats, evidenced by low enzyme leakage from the kidney into the urine. This leakage was confirmed by increased activities of gamma-glutamyltranspeptidase (γGT), N-acetyl-beta-D-glucosaminidase (NAG), and alkaline phosphatase (ALP) in 24-hour urine samples nih.gov. These increases in urinary enzyme levels suggest damage to the renal proximal tubules nih.gov.
Accumulation in Kidney Adipose Tissue
Xylenes are lipophilic and can be sequestered in fatty tissues, including kidney adipose tissue cdc.govnih.govinchem.orgca.gov. Studies in rats have shown that kidney effects due to xylene are dependent on concentration and dose, leading to the aggregation of m-xylene in the fat of the kidney periphery nih.govd-nb.info. While this research primarily mentions m-xylene, the lipophilic nature and similar properties of xylene isomers suggest that this compound would behave similarly in terms of accumulation in adipose tissue nih.govepa.gov. Estimates suggest that 10-20% of absorbed xylene can be distributed to adipose tissue, where it has a longer elimination half-life compared to other tissues inchem.orgca.gov.
Hematological Effects
Human and animal data regarding the hematological effects of xylene exposure are somewhat limited and often confounded by co-exposure to other solvents, particularly benzene (B151609), which is a known hematological toxicant epa.govresearchgate.net. Historically, chronic occupational exposure to solvent mixtures containing xylene was thought to be associated with various hematological effects, but these could not be solely attributed to xylene due to the presence of benzene epa.gov.
More recent animal studies have provided some insights. For instance, one study in rats injected subcutaneously with xylene three times a week for five weeks observed leukocytosis, characterized by an increase in absolute neutrophil numbers. This study also reported that xylene reduced erythrocyte counts, hematocrit, and hemoglobin levels, while platelet counts remained high throughout the dosing period. Hematological values in these rats recovered 14 days after the discontinuation of xylene dosing researchgate.net.
Immunological Responses
Limited data are available concerning the immunological effects of xylene exposure in humans, often due to concurrent exposure to other chemicals nih.govcedre.fr. Some studies have reported decreased lymphocytes and serum complement levels in workers exposed to xylene, benzene, and toluene (B28343); however, the presence of other chemicals makes it difficult to definitively link these effects solely to xylene nih.govnih.gov.
Animal studies have also yielded mixed results. Acute exposure of mice to high concentrations of p-xylene did not affect natural killer cell activity, although mortality from a viral infection was increased nih.gov. Some research indicates that exposure to high doses of a xylene isomer can lead to a reduction in the weight of the spleen and thymus in rats nih.gov. Direct contact of xylene vapor with the skin has been suggested to cause an immunological reaction, such as contact urticaria nih.gov.
Reproductive and Developmental Toxicity
The available human studies on the reproductive toxicity of xylene are not conclusive, often due to small sample sizes and co-exposure to other chemicals jcdr.netcdc.govsanei.or.jp. However, animal studies provide some evidence of reproductive and developmental toxicity associated with xylene exposure, including this compound cdc.govsanei.or.jpnepc.gov.auca.gov.
Developmental effects in laboratory animals exposed to xylenes by inhalation have been observed at concentrations that sometimes also caused maternal toxicity cdc.govca.gov. Effects noted in animal studies include delayed ossification of the skeleton, reduced fetal body weight, and increased incidence of skeletal variations cdc.govsanei.or.jpnepc.gov.auca.gov.
Inhalation exposure of pregnant rats to this compound at concentrations of 350 ppm or greater during gestation has resulted in decreased fetal body weights and retarded skeletal development sanei.or.jpnepc.gov.auca.gov. One study reported developmental toxicity with this compound and technical xylene at 500 ppm, even in the absence of observed maternal toxicity sanei.or.jp.
The following table summarizes some findings on the developmental effects of xylene isomers in rats:
| Xylene Isomer | Exposure Concentration (ppm) | Gestation Days | Observed Developmental Effects | Maternal Toxicity | Source |
| This compound | ≥ 350 | 7-14 or 6-20 | Delayed ossification, Reduced fetal body weight | Yes (sometimes) | cdc.govsanei.or.jpnepc.gov.auca.gov |
| m-Xylene | ≥ 700 | 7-14 or 6-20 | Delayed ossification, Reduced fetal body weight | Yes | sanei.or.jpnepc.gov.auca.gov |
| p-Xylene | ≥ 700 | 7-14 or 6-20 | Delayed ossification, Reduced fetal body weight, Increased extra ribs | Yes | sanei.or.jpnepc.gov.auca.gov |
| Mixed Xylene | ≥ 350 | Various | Delayed ossification, Reduced fetal body weight | Yes (sometimes) | cdc.govsanei.or.jpnepc.gov.auca.gov |
Oral exposure to mixed xylene has also been associated with adverse developmental effects, such as cleft palate and decreased fetal weight cdc.gov.
Biomarkers of this compound Exposure and Effect
Biomarkers are crucial for assessing exposure to chemicals like this compound. The primary metabolic pathway for xylenes involves oxidation of a methyl group to form methylbenzoic acid, which is then conjugated with glycine (B1666218) to produce methylhippuric acid (MHA) wikipedia.orgjcdr.net. This metabolite is subsequently excreted in the urine jcdr.netd-nb.info.
Urinary methylhippuric acid, specifically 2-methylhippuric acid (2MHA) in the case of this compound, is a widely used biomarker to determine recent exposure to xylenes wikipedia.orgnih.govresearchgate.net. Studies have quantified urinary levels of 2MHA and a mixture of 3- and 4-methylhippuric acids (34MH) in populations to assess xylene exposure nih.govresearchgate.net. For example, a study analyzing urine samples from the U.S. population found significantly higher levels of 2MHA and 34MH in smokers compared to non-users, confirming tobacco smoke as a significant source of xylene exposure nih.govresearchgate.net. The levels of urinary metabolites can indicate the extent of exposure researchgate.net.
While urinary methylhippuric acid is a valuable biomarker for recent exposure, specific biomarkers of the effects of xylenes have not been clearly identified nih.gov. Increased urinary levels of certain renal enzymes, such as β-glucuronidase, have been suggested as indicators of renal cell turnover due to toxic metabolites, but these findings can be confounded by co-exposure to other substances nih.govresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 7237 |
| 1,2-dimethylbenzene | 7237 |
| Methylhippuric acid | 135375 |
| 2-methylhippuric acid | 80386 |
| 3-methylhippuric acid | 80387 |
| 4-methylhippuric acid | 7752 |
Note: PubChem CIDs for methylhippuric acid and its isomers are included as they are discussed as biomarkers.##
This compound (1,2-dimethylbenzene) is an aromatic hydrocarbon with the PubChem Compound Identifier (CID) 7237 fishersci.sebmrb.iouni.lu. It is a colorless, flammable liquid primarily utilized as a solvent and as a feedstock in various industrial processes, including the production of polymers wikipedia.orgjcdr.netnih.gov. Exposure to this compound can occur through inhalation of vapors, ingestion, or absorption through the skin nih.gov. Investigations into the toxicological profile of this compound have revealed potential adverse effects on several organ systems in both humans and laboratory animals.
Renal Effects
Research, predominantly in animal models, has demonstrated that exposure to xylenes, including the ortho isomer, can induce renal effects. These effects have been observed following both inhalation and oral routes of exposure across a range of concentrations cdc.govnih.govnih.govd-nb.inforegulations.gov. While some human occupational studies have hinted at a potential link between exposure to solvent mixtures containing xylene and kidney issues, these associations are frequently complicated by simultaneous exposure to other chemicals nih.govepa.gov.
Increased Renal Enzyme Activity
Elevated renal enzyme activity has been documented in laboratory animals subjected to xylene exposure, including this compound. Studies involving inhalation exposure at concentrations from 50 to 2,000 ppm or oral exposure have reported increases in the activity of renal enzymes cdc.govnih.govregulations.gov. Specifically, a study exposing male and female rats to approximately 3000 ppm of this compound for 4 hours noted moderate nephrotoxicity. This was indicated by a low level of enzyme leakage from the kidneys into the urine, confirmed by increased activities of gamma-glutamyltranspeptidase (γGT), N-acetyl-beta-D-glucosaminidase (NAG), and alkaline phosphatase (ALP) in 24-hour urine samples nih.gov. These elevated urinary enzyme levels are suggestive of damage to the renal proximal tubules nih.gov.
Accumulation in Kidney Adipose Tissue
As a lipophilic compound, xylene has a propensity to be stored in fatty tissues, including the adipose tissue within the kidneys cdc.govnih.govinchem.orgca.gov. Studies in rats have shown that the renal effects linked to xylene are concentration and dose-dependent, leading to the accumulation of m-xylene in the peripheral kidney fat nih.govd-nb.info. While this specific finding highlights m-xylene, the similar lipophilicity and metabolic profiles of xylene isomers suggest that this compound would similarly accumulate in adipose tissues nih.govepa.gov. Estimates indicate that between 10% and 20% of absorbed xylene can be distributed to adipose tissue, where its elimination half-life is considerably longer than in most other tissues inchem.orgca.gov.
Hematological Effects
Data on the hematological effects of xylene exposure in humans and animals are somewhat restricted and frequently confounded by co-exposure to other solvents, notably benzene, which is a recognized hematotoxic agent epa.govresearchgate.net. Historically, chronic occupational exposure to solvent mixtures containing xylene was associated with various hematological changes, but the presence of benzene made it difficult to attribute these effects solely to xylene epa.gov.
More recent animal research offers some insights. For instance, a study in which rats were injected subcutaneously with xylene three times per week for five weeks observed leukocytosis, marked by an increase in the absolute number of neutrophils. This study also reported that xylene reduced erythrocyte counts, hematocrit, and hemoglobin levels, while platelet counts remained elevated throughout the dosing period. The hematological values in these rats returned to initial levels 14 days after the cessation of xylene administration researchgate.net.
Immunological Responses
Limited information is available regarding the immunological effects of xylene exposure in humans, often due to the complexity of exposure to multiple chemicals in occupational settings nih.govcedre.fr. Some studies have indicated decreased lymphocyte counts and serum complement levels in workers exposed to a mixture of xylene, benzene, and toluene; however, the presence of other chemicals precludes a definitive attribution of these effects solely to xylene nih.govnih.gov.
Animal studies have also produced varied outcomes. Acute exposure of mice to high concentrations of p-xylene did not impact natural killer cell activity, although there was an observed increase in mortality from a murine viral infection nih.gov. Some research suggests that exposure to high doses of a xylene isomer can result in reduced spleen and thymus weights in rats nih.gov. Direct contact of xylene vapor with the skin has been proposed as a potential trigger for an immunological reaction, such as contact urticaria nih.gov.
Reproductive and Developmental Toxicity
Clear evidence of the reproductive toxicity of xylene in humans is lacking in available studies, often due to limitations such as small sample sizes and co-exposure to other substances jcdr.netcdc.govsanei.or.jp. Nevertheless, animal studies provide some evidence of reproductive and developmental toxicity linked to xylene exposure, including this compound cdc.govsanei.or.jpnepc.gov.auca.gov.
Developmental effects in laboratory animals exposed to xylenes via inhalation have been observed at concentrations that, in some cases, also induced maternal toxicity cdc.govca.gov. Effects reported in animal studies include delayed skeletal ossification, reduced fetal body weight, and an increased incidence of skeletal variations cdc.govsanei.or.jpnepc.gov.auca.gov.
Inhalation exposure of pregnant rats to this compound at concentrations of 350 ppm or higher during gestation has led to decreased fetal body weights and retarded skeletal development sanei.or.jpnepc.gov.auca.gov. One study specifically noted developmental toxicity with this compound and technical xylene at a concentration of 500 ppm, even in the absence of observable maternal toxicity sanei.or.jp.
The following table summarizes some key findings on the developmental effects of xylene isomers in rats:
| Xylene Isomer | Exposure Concentration (ppm) | Gestation Days | Observed Developmental Effects | Maternal Toxicity | Source |
| This compound | ≥ 350 | 7-14 or 6-20 | Delayed ossification, Reduced fetal body weight | Yes (sometimes) | cdc.govsanei.or.jpnepc.gov.auca.gov |
| m-Xylene | ≥ 700 | 7-14 or 6-20 | Delayed ossification, Reduced fetal body weight | Yes | sanei.or.jpnepc.gov.auca.gov |
| p-Xylene | ≥ 700 | 7-14 or 6-20 | Delayed ossification, Reduced fetal body weight, Increased extra ribs | Yes | sanei.or.jpnepc.gov.auca.gov |
| Mixed Xylene | ≥ 350 | Various | Delayed ossification, Reduced fetal body weight | Yes (sometimes) | cdc.govsanei.or.jpnepc.gov.auca.gov |
Oral exposure to mixed xylene has also been associated with adverse developmental outcomes, such as cleft palate and reduced fetal weight cdc.gov.
Biomarkers of this compound Exposure and Effect
Biomarkers play a vital role in assessing exposure to chemicals like this compound. The primary metabolic pathway for xylenes involves the oxidation of a methyl group, leading to the formation of methylbenzoic acid, which subsequently conjugates with glycine to produce methylhippuric acid (MHA) wikipedia.orgjcdr.net. This metabolite is then excreted in the urine jcdr.netd-nb.info.
Urinary methylhippuric acid, specifically 2-methylhippuric acid (2MHA) in the case of this compound, serves as a widely used biomarker for recent exposure to xylenes wikipedia.orgnih.govresearchgate.net. Studies have measured urinary levels of 2MHA and a combination of 3- and 4-methylhippuric acids (34MH) in populations to gauge xylene exposure nih.govresearchgate.net. For instance, a study analyzing urine samples from a representative U.S. population found significantly higher levels of 2MHA and 34MH in individuals who smoked compared to non-users, confirming tobacco smoke as a notable source of xylene exposure nih.govresearchgate.net. The concentrations of urinary metabolites can provide an indication of the extent of exposure researchgate.net.
While urinary methylhippuric acid is a valuable indicator of recent exposure, distinct biomarkers specifically reflecting the effects of xylenes have not been clearly identified nih.gov. Elevated urinary levels of certain renal enzymes, such as β-glucuronidase, have been proposed as indicators of renal cell turnover potentially due to toxic metabolites, but these findings can be complicated by simultaneous exposure to other substances nih.govresearchgate.net.
Urinary Metabolites (e.g., Methylhippuric Acids)
The primary metabolic pathway for this compound in the body involves oxidation of a methyl group by cytochrome P-450 2E1 liver microsomal enzymes, leading to the formation of methylbenzoic acid. nih.gov This intermediate is then conjugated with glycine to produce methylhippuric acids, which are subsequently excreted in the urine. nih.gov For this compound, the main urinary metabolite is o-methylhippuric acid (also known as 2-methylhippuric acid or o-toluric acid). brieflands.comnih.govcaymanchem.com
Studies have shown that urinary methylhippuric acid levels, including o-methylhippuric acid, serve as valuable biomarkers for monitoring xylene exposure in occupational and environmental settings. brieflands.comrupahealth.com Higher concentrations of these metabolites in urine generally indicate greater absorption and metabolism of xylene. rupahealth.com
However, the urinary excretion of o-methylhippuric acid can be influenced by other factors. For instance, the prior administration of sodium benzoate (B1203000) has been shown to increase the urinary excretion of o-toluic acid and this compound, while decreasing the amounts of o-methylhippuric acid and delaying its excretion in rats. nih.gov This highlights potential interactions between air pollutants and food additives that could affect biomarker levels.
Research has quantified the levels of o-methylhippuric acid in the urine of exposed populations. In a study of printing industry workers exposed to xylene isomers, the mean concentration of o-methylhippuric acid in the exposed group was 0.11 ± 0.01 g/g creatinine. brieflands.com This was lower than the Biological Exposure Index (BEI) value recommended by the ACGIH. brieflands.com
Table 1 presents sample data on urinary o-methylhippuric acid levels in exposed and non-exposed groups:
| Group | Urinary o-Methylhippuric Acid (g/g creatinine) |
| Exposed | 0.11 ± 0.01 |
| Non-exposed | Not detected |
(Note: This table is illustrative and based on findings from a specific study brieflands.com. Actual values may vary depending on exposure levels and study populations.)
Limitations of Current Biomarkers
While methylhippuric acids are useful biomarkers for recent xylene exposure, they have limitations. These biomarkers are effective for determining recent exposure but are not capable of distinguishing between short-term, intermediate, or chronic duration exposures. nih.gov The reliance on subjective symptoms in some studies, although corroborated by findings in principal studies, can also be considered a limitation in assessing the full scope of health effects. cdc.gov Furthermore, factors like the co-exposure to other solvents, such as toluene, can influence the metabolism and excretion of xylene metabolites, potentially affecting the accuracy of methylhippuric acid levels as sole indicators of xylene exposure. brieflands.com In combined exposure scenarios, the levels of urinary biomarkers for both toluene and xylene isomers have been observed to decrease, possibly due to competitive activity on cytochrome P-450 enzymes. brieflands.com
Developing biomarkers that can indicate longer-term exposure or specific health effects related to xylene exposure would be beneficial, although it is currently unknown if such biomarkers exist or could be derived. nih.gov
Risk Assessment Methodologies for this compound Exposure
Risk assessment methodologies for this compound exposure aim to evaluate the potential for adverse health effects based on exposure levels and the inherent toxicity of the compound. These methodologies inform the development of strategies for preventing and controlling exposure in various settings.
Occupational Exposure Limit Derivation
Occupational Exposure Limits (OELs) are established to protect workers from the potential harmful effects of chemicals under typical workplace conditions. ecetoc.org The derivation of OELs for substances like this compound typically involves evaluating toxicological data from human and animal studies, considering both short-term and long-term exposure effects. ecetoc.org
For xylenes (including this compound), various organizations have established OELs, often expressed as a time-weighted average (TWA) concentration over an 8-hour workday and a short-term exposure limit (STEL) for shorter periods. nj.govosha.govsafeworkaustralia.gov.au These limits are based on preventing effects such as central nervous system depression, irritation, and potential chronic health outcomes. safeworkaustralia.gov.aunih.gov
Table 2 provides examples of occupational exposure limits for xylenes from different organizations:
| Organization | Limit Type | Concentration (ppm) | Concentration (mg/m³) | Notes |
| OSHA | PEL 8-hr TWA | 100 | 435 | Legal airborne permissible exposure limit nj.govosha.gov |
| NIOSH | REL 10-hr TWA | 100 | 435 | Recommended airborne exposure limit nj.govosha.gov |
| NIOSH | STEL 15-min | 150 | 655 | Not to be exceeded during any 15-min period nj.govosha.gov |
| ACGIH | TLV 8-hr TWA | 20 osha.gov | - | Threshold Limit Value osha.gov |
| ACGIH | STEL | 150 osha.gov | 655 | Short-term exposure limit nj.govosha.gov |
(Note: These values are for xylenes (all isomers) unless specified otherwise and may be subject to updates. osha.gov It is important to consult the most recent guidelines from the relevant authorities.)
The derivation process often involves identifying a No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) from toxicological studies and applying assessment factors to account for uncertainties in extrapolating data from animal studies to humans and for variability within the human population. ecetoc.org For data-poor substances, read-across from structurally similar compounds with known toxicity may be considered, although the reliability of current quantitative structure-activity relationships for predicting toxicity is limited for OEL setting. ecetoc.org
Biological monitoring, using biomarkers like methylhippuric acids, can complement air monitoring in assessing occupational exposure and ensuring compliance with OELs. nih.gov Some studies suggest that a Biological Exposure Index (BEI) might be more appropriate than an air limit value due to interindividual variability in internal exposure. publisso.de
Environmental Risk Assessment
Environmental risk assessment for this compound involves evaluating its potential impact on various environmental compartments, such as air, water, and soil, and the potential for exposure to ecological receptors and the general population. This compound can be released into the environment through fugitive emissions from industrial sources, vehicle exhaust, and volatilization from its use as a solvent. epa.gov
The assessment considers the substance's physical and chemical properties, environmental fate (e.g., degradation, partitioning), and toxicity to ecological organisms. For aquatic environments, predicted environmental concentrations (PECs) are compared to predicted no effect concentrations (PNECs) derived from toxicity data for aquatic organisms like algae, crustaceans, and fish. env.go.jp
Studies have assessed the ecological risk of xylene isomers in water bodies. For this compound, acute toxicity data for green algae, crustaceans, and fish have been used to derive PNECs. env.go.jp For example, a predicted no effect concentration (PNEC) of 8.0 µg/L for this compound in freshwater was obtained based on acute toxicity values and an assessment factor. env.go.jp
Table 3 provides sample ecological toxicity data used in environmental risk assessment for this compound:
| Organism | Endpoint | Duration | Value (µg/L) | Notes |
| Green algae (P. subcapitata) | Growth inhibition | 72-h | EC50: 799 | Acute toxicity env.go.jp |
| Crustacean (D. magna) | Immobilization | 24-h | IC50: 1,000 | Acute toxicity env.go.jp |
| Fish (O. latipes) | Lethality | 96-h | LC50: 7,424 | Acute toxicity env.go.jp |
(Note: This table presents sample data points env.go.jp. A comprehensive environmental risk assessment considers a wider range of data and endpoints.)
Comparing PEC and PNEC values helps determine the potential ecological risk. If the PEC/PNEC ratio exceeds a certain threshold, it indicates a potential risk that may require further investigation or risk management measures. env.go.jp
Human health risk assessment in the environmental context also considers potential exposure pathways for the general population, such as inhalation of ambient air or consumption of contaminated water or food. Models like the EPA model and the Singapore Semi-Quantitative Risk Assessment Model have been used to evaluate health risks from xylene exposure. nih.gov These assessments can inform policies and strategies for reducing environmental releases and protecting public health. nih.gov
Long-Term Health Outcomes and Chronic Toxicity
Chronic exposure to this compound can lead to a variety of long-term health outcomes affecting multiple organ systems. Studies in both humans and animals have documented effects on the central nervous system, respiratory system, cardiovascular system, hepatic system, and renal system. nih.govepa.govresearchgate.netresearchgate.net
Chronic inhalation exposure in humans has been primarily associated with central nervous system (CNS) effects, including headaches, dizziness, fatigue, tremors, and incoordination. epa.gov Other reported effects include respiratory issues, cardiovascular effects (such as increased heart palpitation and severe chest pain), and potential kidney effects. epa.gov Repeated exposure can also affect concentration, memory, vision, and muscle coordination. nj.gov Higher levels of exposure can lead to more severe outcomes, including coma and death. nj.gov
Animal studies have corroborated some of these findings and provided further insights into the chronic toxicity of this compound. For instance, chronic inhalation exposure to this compound in rats resulted in hepatic changes, including increased liver weight and microsomal activity, although without histopathological lesions. cdc.gov Reduced body weight was also observed in exposed rats. cdc.gov
While xylenes have been studied for their potential to cause cancer, they are generally not classifiable as to their human carcinogenicity. nj.govepa.gov Some studies have investigated the association between xylene exposure and cancer risk, with one case-control study not expecting an increased cancer risk after xylene exposure, although a slight, non-statistically significant increase in the odds ratio for colon carcinomas was noted. publisso.de
Regarding reproductive and developmental effects, some animal studies suggest that xylenes may damage the developing fetus and have been associated with developmental effects such as increased skeletal variations, delayed ossification, and decreased fetal body weight in animals exposed via inhalation. nj.govepa.gov However, some studies on reproductive effects in animals did not reflect occupational settings due to continuous high-level exposure. mdpi.com
Table 4 summarizes some reported long-term health outcomes associated with chronic xylene exposure:
| Organ System | Reported Effects |
| Central Nervous System | Headaches, dizziness, fatigue, tremors, incoordination, impaired memory, difficulty concentrating, changes in reaction time, altered body balance, coma, death. nj.govsafeworkaustralia.gov.auepa.govresearchgate.netnsw.gov.au |
| Respiratory System | Irritation of the respiratory tract, labored breathing, decreased lung function. nih.govepa.govnsw.gov.au |
| Cardiovascular System | Increased heart palpitation, severe chest pain, abnormal EKG. epa.govnsw.gov.au |
| Hepatic System | Liver damage, increased liver weight, increased microsomal activity. nih.govcdc.govnj.gov |
| Renal System | Kidney damage, increased renal enzyme activity, increased kidney-to-body weight ratios. nih.govnj.govepa.gov |
| Other | Skin rash, dryness, redness (with prolonged contact), decreased white blood cell count, confusion, potential increased risk of hearing loss (with noise co-exposure). nj.govnsw.gov.au |
(Note: This table summarizes effects reported in the context of xylene exposure, which often includes isomers. Specific effects attributed solely to this compound may vary.)
It is important to note that the observed health effects can depend on the level and duration of exposure, as well as individual susceptibility and potential co-exposures to other chemicals. researchgate.net Continued efforts in health policy, awareness campaigns, and exposure control measures are crucial to minimize the risks associated with long-term xylene exposure. researchgate.net
Advanced Analytical Methodologies for O Xylene
Chromatographic Techniques
Chromatographic methods play a pivotal role in separating and quantifying o-xylene (B151617) from complex matrices, leveraging its unique physical and chemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of volatile organic compounds (VOCs), including this compound, in both environmental and biological samples. GC-MS offers high sensitivity and selectivity, enabling the identification and quantification of this compound even at trace levels. cdc.gov In environmental monitoring, GC-MS is applied to assess this compound levels in air, water, and soil samples. researchgate.netbioline.org.brexplorationpub.com For instance, a method involving preconcentration on active charcoal followed by GC-MS has been developed for measuring BTEX compounds, including this compound, in ambient air. researchgate.net This method, using selected ion monitoring (SIM) mode, allows for reliable identification and measurement. researchgate.net Similarly, GC-MS coupled with solid-phase microextraction (SPME) or purge and trap techniques is employed for the analysis of this compound in water samples, achieving low detection limits. explorationpub.comnih.gov
In biological monitoring, GC-MS is essential for determining this compound and its metabolites in biological fluids such as blood and urine, serving as biomarkers of exposure. cdc.govnih.govmdpi.com Methods involving purge and trap or headspace sampling coupled with GC-MS have been developed for the analysis of xylene isomers in blood and urine. nih.govmdpi.comnih.gov These methods can detect this compound at low concentrations, although matrix effects from biological samples like blood can pose challenges, necessitating specific sample preparation techniques to enhance sensitivity and reduce matrix interference. mdpi.com Pulse heating-GC-MS has also been explored for rapid analysis of xylene in blood and urine without extensive pretreatment. nih.gov
High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification
While GC-MS is the primary technique for analyzing the volatile this compound itself, High-Performance Liquid Chromatography (HPLC) is particularly valuable for the quantification of its less volatile metabolites in biological samples. cdc.gov this compound is metabolized in the body, and its primary metabolites, such as methylhippuric acids (MHAs), are often analyzed in urine to assess exposure. nih.govbrieflands.com HPLC methods, typically coupled with UV detection, are commonly used for the simultaneous determination of o-, m-, and p-MHAs in urine. brieflands.comnih.govnih.govkoreascience.krresearchgate.net These methods often involve sample preparation steps like acidification and extraction before HPLC analysis. brieflands.comnih.gov Automated HPLC methods have been developed for the direct determination of urinary metabolites, offering simplicity and specificity without the need for solvent extraction in some cases. nih.gov The use of specific columns, such as C18 reversed-phase columns, and optimized mobile phases are crucial for achieving good separation and sensitive detection of these metabolites. brieflands.comnih.govresearchgate.net
Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
Spectroscopic techniques provide alternative or complementary approaches for the analysis of this compound, often based on its interaction with electromagnetic radiation.
UV-Vis spectroscopy can be used to analyze this compound, particularly in solutions. This compound exhibits absorption bands in the UV region due to its aromatic structure. Studies have shown that this compound dissolved in aqueous solutions can be analyzed by UV-Vis spectrophotometry, presenting good absorbance in the wavelength range of 200-220 nm. psu.edu Theoretical studies using methods like TD-DFT have investigated the UV-Vis spectra of xylene isomers, identifying absorption bands and contributing electronic transitions. dergipark.org.tr While UV-Vis spectroscopy can indicate the presence of aromatic compounds like this compound, distinguishing between xylene isomers or analyzing complex mixtures can be challenging due to overlapping absorption ranges. psu.edu UV-Vis spectroscopy is also used in the characterization of materials interacting with this compound, such as the thermal stability of gold nanoparticles in this compound. researchgate.net
Fluorescence spectroscopy can also be applied to the study of this compound. This compound is a fluorescent compound with characteristic excitation and emission peaks. aatbio.com Experimental and theoretical studies have investigated the fluorescence properties of xylene isomers in water, noting that this compound exhibits an excitation peak around 260 nm and an emission peak around 285 nm. royalsocietypublishing.orgresearchgate.net The fluorescence intensity can be linearly correlated to concentration, providing a basis for quantitative analysis. royalsocietypublishing.orgresearchgate.net Fluorescence spectroscopy has also been utilized in the development of luminogenic chemosensors for detecting this compound, where the interaction of this compound with a sensing material leads to a change in fluorescence intensity. rsc.org
Sensor Development for Real-time Detection
The development of sensors for real-time detection of this compound is an active area of research, aiming to provide rapid and on-site monitoring capabilities. Various sensing technologies are being explored for this purpose. Metal oxide semiconductor (MOS) sensors are popular for xylene detection due to their sensitivity and fast response times, operating by detecting changes in electrical conductivity upon exposure to xylene gas. forensicsdetectors.combohrium.com Photoionization detectors (PIDs) are also widely used, ionizing xylene molecules with UV light and measuring the resulting ions. forensicsdetectors.comionscience.com Infrared sensors detect xylene by measuring its absorption of infrared light. forensicsdetectors.com
Recent advancements include the development of sensors based on nanomaterials and metal-organic frameworks (MOFs). For instance, quartz crystal microbalance (QCM) sensors modified with nanoporous materials like MOFs have shown enhanced sensitivity and selectivity for this compound detection. researchgate.net MOF-based chemoresistive sensors, synthesized on substrates like laser-scribed graphene, are also being investigated for their ability to detect and potentially discriminate xylene isomers at low concentrations and room temperature, leveraging the porous structure and specific interactions between the MOF and this compound. bohrium.comresearchgate.netacs.org These sensors demonstrate rapid response and recovery times and good stability. bohrium.comacs.org
Advanced Sample Preparation Techniques
Effective sample preparation is crucial for accurate this compound analysis, particularly in complex matrices. Advanced techniques aim to isolate, concentrate, and clean up the analyte while minimizing matrix interference. For the analysis of volatile this compound, techniques like headspace sampling (static or dynamic) and solid-phase microextraction (SPME) are frequently employed, especially when coupled with GC-MS. explorationpub.comnih.govresearchgate.net These methods facilitate the transfer of this compound from the sample matrix into the gas phase for chromatographic analysis.
Economic and Policy Implications of O Xylene Research
Market Trends and Demand Drivers
The global o-xylene (B151617) market is a dynamic sector, with its size estimated at 10.23 million tons in 2025 and projected to reach 12.36 million tons by 2030, exhibiting a compound annual growth rate (CAGR) of 3.86% during this period. mordorintelligence.com Another estimate places the market size at USD 3.17 billion in 2024, expected to grow to USD 4.92 billion by 2034 with a CAGR of 4.50% from 2025 to 2034. marketresearchfuture.com A slightly higher CAGR of 4.5% is projected for the period 2025 to 2035, with the market value expected to rise from USD 4,312 million to USD 6,667 million. futuremarketinsights.com
The primary driver for the this compound market is its extensive use as a raw material in the production of phthalic anhydride (B1165640) (PA). mordorintelligence.commarketresearchfuture.comfuturemarketinsights.com Phthalic anhydride is a crucial chemical intermediate utilized in the synthesis of various products, including plasticizers, alkyd resins, and unsaturated polyester (B1180765) resins. marketresearchfuture.comfuturemarketinsights.comhdinresearch.com
Key Demand Drivers for this compound:
Phthalic Anhydride Production: This is the dominant application, accounting for the majority of global consumption. hdinresearch.com Phthalic anhydride is essential for manufacturing plasticizers used in polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability. marketresearchfuture.com The demand for PA is closely linked to the growth of the building and construction sector, where PVC is widely used in applications such as flooring, wiring, and plumbing. grandviewresearch.comchemanalyst.comalliedmarketresearch.com
Growing Demand for Plasticizers: The rising requirement for plasticizers, particularly in flexible PVC production, directly fuels the demand for phthalic anhydride and, consequently, this compound. chemanalyst.comalliedmarketresearch.com
Expanding Construction Activities: Robust growth in the building and construction industry, especially in emerging markets, significantly increases the demand for phthalic anhydride-based plasticizers and related chemical products derived from this compound. marketresearchfuture.comhdinresearch.comchemanalyst.comalliedmarketresearch.com
Automotive Industry Growth: The expanding automotive sector contributes to the demand for alkyd resins and unsaturated polyester resins, which are used in coatings and composite materials, respectively. marketresearchfuture.comhdinresearch.comchemanalyst.com
Paints and Coatings Industry: Extensive usage of this compound in the production of paints, varnishes, and coatings, particularly through the manufacture of alkyd resins, is a significant market driver. mordorintelligence.commarketresearchfuture.comchemanalyst.com
Other Applications: this compound is also used in the production of bactericides, herbicides, lube oil additives, adhesives, sealants, printing inks, and as a solvent in various industrial applications. marketresearchfuture.comchemanalyst.comthermofisher.krdatabridgemarketresearch.comchemycal.com
Market Trends:
The this compound market has experienced price fluctuations influenced by factors such as feedstock costs (like naphtha), downstream demand, and global economic conditions. In the second quarter of 2024, for instance, this compound prices in the US market saw a downward trend due to weak market conditions, eased raw material costs, and muted downstream demand from the phthalic anhydride industry. procurementresource.com Conversely, the Asia-Pacific market in the same period experienced an upward trend despite declining feedstock prices, supported by stable demand from the domestic construction sector and increased inquiries from the US and European markets. imarcgroup.com The Asia-Pacific region is anticipated to hold a dominant position in the market due to rapid industrialization, expanding manufacturing activities, and burgeoning demand for plastics and coatings. marketresearchfuture.comchemanalyst.com China and India are highlighted as key growth markets within this region. marketresearchfuture.comhdinresearch.com
Here is a summary of market size and growth projections:
| Metric | Value (2024/2025) | Projected Value (2030/2034/2035) | CAGR (%) (Forecast Period) | Source |
| Market Size (Volume) | 10.23 million tons (2025) | 12.36 million tons (2030) | 3.86% (2025-2030) | mordorintelligence.com |
| Market Size (Value) | USD 3.17 billion (2024) | USD 4.92 billion (2034) | 4.50% (2025-2034) | marketresearchfuture.com |
| Market Size (Value) | USD 4.312 billion (2025) | USD 6.667 billion (2035) | 4.5% (2025-2035) | futuremarketinsights.com |
| Market Size (Value) | USD 4 billion (2023) | USD 5.8 billion (2032) | 4.00% (2023-2032) | imarcgroup.com |
Note: Different sources provide slightly varying figures and forecast periods.
Major companies operating in the this compound market include ExxonMobil Chemical Company, China National Petroleum Corporation, JXTG Nippon Oil & Energy Corporation, Royal Dutch Shell PLC, Reliance Industries Limited, and Formosa Chemicals & Fibre Corp. mordorintelligence.commarketresearchfuture.com
Policy and Regulatory Frameworks Related to this compound
This compound, like other industrial chemicals, is subject to various policy and regulatory frameworks at national, regional, and international levels. These frameworks aim to manage potential risks associated with its production, handling, use, and disposal.
In the European Union, this compound (EC no 202-422-2; CAS no 95-47-6) is subject to regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). chemycal.comlobachemie.comchemdox.combazan.co.ileuropa.eucarlroth.com REACH requires the registration of substances and may necessitate additional testing proposals, as seen in a case involving BASF SE and the European Chemicals Agency (ECHA). chemycal.com The substance is listed in the EC Inventory and appears in various regulatory activities related to occupational exposure limits, emission limit values, and other chemical legislations. europa.eu It is also identified as a flammable liquid under CLP (Classification, Labelling and Packaging) Regulation. lobachemie.com
Environmental regulations play a significant role in managing xylene emissions. The Clean Air Act Amendments of 1990 in the United States, for instance, mandate that xylene emissions be subject to standards for maximum reduction. epa.gov The European Water Framework Directive (WFD) includes this compound in its list of pollutants and provides a methodology for deriving environmental risk limits (ERLs) for substances in water, groundwater, and soil. rivm.nlcarlroth.com ERLs are not legally binding but provide a scientific basis for setting Environmental Quality Standards. rivm.nl
Workplace exposure standards for xylene (including this compound) are also established to protect workers. In Australia, for example, Safe Work Australia sets a time-weighted average exposure standard of 80 ppm and a short-term exposure limit (STEL) of 150 ppm for xylene isomers. safeworkaustralia.gov.audcceew.gov.au Similarly, in the US, OSHA has a permissible exposure limit (PEL) of 100 ppm averaged over an 8-hour workshift, while NIOSH recommends a limit of 100 ppm averaged over a 10-hour workshift and a STEL of 150 ppm. nj.gov
Regulations also cover the transport and disposal of this compound, classifying it as a flammable liquid with specific packing group requirements for various modes of transport (ADR, RID, ADN, IMDG, ICAO-TI). carlroth.commolgroupchemicals.com Waste disposal recommendations emphasize not emptying into drains and disposing of at licensed waste collection centers, with hazardous waste codes assigned. molgroupchemicals.com
Life Cycle Assessment of this compound Production and Use
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal. epa.govmdpi.com Applying LCA to this compound production and use involves assessing the environmental burdens associated with each stage.
The production of this compound primarily occurs through the cracking of petroleum, which yields a mixture of xylene isomers. wikipedia.org m-Xylene (B151644) can also be isomerized to this compound. wikipedia.org Another production route involves the separation of BTX (benzene, toluene (B28343), and xylenes) from reformate, a product of catalytic reforming in oil refineries. wikipedia.orgclimatiq.io this compound can also be obtained as a byproduct of petroleum refining BTX separation. globallcadataaccess.org
The life cycle of this compound includes the environmental impacts associated with:
Raw Material Extraction: Primarily related to the extraction of crude oil.
Production Processes: Energy consumption and emissions from catalytic reforming, cracking, and separation processes. climatiq.ioclimatiq.io
Transportation: Impacts related to the transport of raw materials and the final this compound product.
Use in Downstream Industries: Environmental considerations related to its use as a feedstock for phthalic anhydride, plasticizers, resins, solvents, and other applications. marketresearchfuture.comthermofisher.krdatabridgemarketresearch.com This includes potential emissions during manufacturing processes and the life cycle impacts of the products in which this compound derivatives are used (e.g., PVC products in construction).
End-of-Life Management: Disposal or recycling of this compound-containing materials. Proper waste disposal is crucial due to its hazardous nature. molgroupchemicals.com
LCA studies can help identify environmental hotspots in the this compound value chain and inform strategies for reducing environmental impacts. For example, research into biobased production pathways for BTX, including xylene, is being conducted to evaluate their environmental sustainability compared to fossil-based production. acs.orgeuropa.eu Studies suggest that plastic waste-based BTX production could have lower environmental impacts, including reduced greenhouse gas emissions, compared to fossil-based BTX. europa.eu
While specific comprehensive LCA data for this compound itself across all its applications might require detailed studies, the general principles of LCA highlight the importance of considering the entire supply chain and the impacts of downstream products. Tools and databases exist that provide life-cycle data for chemicals, which can be utilized in conducting LCAs for this compound and its derivatives. simapro.com
The environmental effects of xylene isomers, including this compound, on aquatic life are noted, with high acute and chronic toxicity to aquatic organisms. dcceew.gov.au This underscores the importance of preventing environmental releases throughout the life cycle. dcceew.gov.auwikipedia.org Regulations and best practices for handling and disposal are essential to minimize environmental contamination. molgroupchemicals.com
Future Research Directions and Emerging Trends for O Xylene
Novel Catalytic Systems for Sustainable o-Xylene (B151617) Synthesis
Research in this area focuses on developing new catalysts and catalytic processes that are more efficient, selective, and environmentally friendly for the synthesis of this compound. This includes exploring alternative feedstocks beyond traditional petroleum-based sources. The development of novel catalytic systems aims to reduce energy consumption, minimize waste generation, and potentially utilize renewable resources for this compound production.
Deeper Understanding of this compound Atmospheric and Environmental Chemistry
Future research aims to enhance the understanding of how this compound behaves in the atmosphere and other environmental compartments. This involves studying its degradation pathways, reaction rates with atmospheric oxidants, and its potential to contribute to air pollution and secondary pollutant formation. Investigations into its fate and transport in soil and water, including factors influencing its adsorption, volatilization, and biodegradation, are also crucial for predicting its environmental impact and developing effective mitigation strategies. who.int, chemicalbook.com, researchgate.net While this compound is expected to move moderately through soil and be broken down by microorganisms, further research is needed to fully understand these processes under varying environmental conditions. chemicalbook.com
Elucidation of this compound Toxicological Mechanisms at the Molecular Level
Understanding the precise mechanisms by which this compound interacts with biological molecules and cellular processes is a key area for future research. This involves investigating its metabolism, identifying specific molecular targets, and determining the pathways leading to observed toxic effects. nih.gov, nih.gov, d-nb.info, researchgate.net Such research at the molecular level can provide insights into the varying toxicity observed across different organisms and exposure scenarios and potentially inform the development of strategies to mitigate its adverse effects. nih.gov Although studies have indicated potential toxic effects, particularly at high exposure levels, the exact molecular mechanisms are still being explored. nih.gov, d-nb.info, researchgate.net
Development of Advanced Bioremediation Strategies
Future efforts in bioremediation are directed towards developing more effective and efficient methods for cleaning up this compound contamination in soil and water. This includes identifying and engineering microbial strains with enhanced this compound degradation capabilities, optimizing environmental conditions to promote biodegradation, and exploring the use of microbial consortia or genetically modified microorganisms for improved remediation performance. emerald.com, mdpi.com, mdpi.com, researchgate.net, ersgenomics.com Research is ongoing to understand the dynamics of microbial communities involved in this compound metabolism and to apply bioaugmentation techniques to enhance the degradation process in contaminated sites. researchgate.net
Integration of Computational and Experimental Approaches in this compound Research
Integrating computational modeling and simulation with experimental studies is an emerging trend in this compound research. researchgate.net, figshare.com, royalsocietypublishing.org, osti.gov, aip.org Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can provide insights into the molecular properties, reaction pathways, and interactions of this compound, complementing experimental observations. royalsocietypublishing.org, osti.gov, aip.org This integrated approach can accelerate the discovery and design of new catalysts, predict environmental behavior, and elucidate toxicological mechanisms at a fundamental level. researchgate.net, figshare.com For instance, computational studies have been used to investigate the structural properties of related compounds and predict their behavior. osti.gov, aip.org
Q & A
Q. What safety protocols should be followed when handling o-xylene in laboratory settings?
this compound is a flammable and toxic compound requiring strict safety measures. Use 12–15 mil butyl rubber gloves for direct chemical contact (breakthrough time >4 hours) and ensure ventilation to minimize vapor exposure . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for several minutes . Store away from ignition sources and maintain electrostatic discharge controls . OSHA guidelines recommend workplace exposure limits of 100 ppm (8-hour TWA) and 150 ppm (short-term) .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
Gas chromatography with flame ionization detection (GC/FID) is widely used for this compound quantification in drinking water, achieving a detection limit of 2 μg/L and recovery rates of 80–96% . For biological matrices like urine, acidification followed by ethyl acetate extraction and GC/FID yields recoveries of 79–95% for metabolites . Ensure method validation using reference standards (e.g., Sigma-Aldrich’s this compound for spectroscopy) .
Q. How can this compound degradation be experimentally studied under simulated environmental conditions?
A quartz reactor with a 20W UV lamp (254 nm wavelength) and ozone generator can degrade this compound vapor. Combined UV/ozone treatment for 3 hours achieves >80% degradation, following first-order kinetics (rate constants: 0.012–0.025 min⁻¹) . Monitor degradation products via GC-MS to validate reaction pathways .
Advanced Research Questions
Q. How do catalyst formulations influence the low-temperature oxidation efficiency of this compound?
Noble metal catalysts (e.g., Ag/OMS-2) achieve 90% this compound conversion (T90) at <190°C, while non-noble catalysts like CoCeOx require higher temperatures (T90 = 275°C). Space velocity (SV) impacts performance: Ag/OMS-2 at 6,000 h⁻¹ outperforms MnO2 (SV = 10,000 mL/g) . Optimize catalyst supports (e.g., perovskite oxides) to enhance active-site accessibility and reduce deactivation .
Q. What thermodynamic models are available for predicting this compound behavior in mixed solvent systems?
Helmholtz-energy-based equations of state (EoS) model this compound’s liquid-phase density with 0.1% uncertainty and vapor pressure with 0.5% accuracy above the boiling point . For binary mixtures (e.g., this compound/DMF), Redlich-Kister equations correlate excess molar volume (ΔVᴱ) and viscosity deviations (Δη), revealing hydrogen-bonding interactions . Experimental ΔVᴱ values range from -0.29 to +0.49 cm³/mol at 293–323 K .
Q. How can contradictions in enzyme inhibition studies involving this compound be resolved?
Studies linking this compound to enzyme activity often lack technical rigor (e.g., inadequate replication details or statistical analysis) . Address discrepancies by standardizing exposure protocols (e.g., controlled vapor concentrations via real-time monitors like VOC72e ) and validating biomarkers (e.g., urinary methylhippuric acid levels) . Cross-reference with molecular dynamics simulations to clarify adsorption-driven inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
